2-Chloro-N,N-diethylnicotinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-diethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-12-9(8)11/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKCGMIHMFNDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403587 | |
| Record name | 2-CHLORO-N,N-DIETHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38029-99-1 | |
| Record name | 2-CHLORO-N,N-DIETHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Chloro-N,N-diethylnicotinamide" chemical structure and IUPAC name
Optimized Synthesis, Structural Analysis, and Reactivity Profiling
Executive Summary
This technical guide provides a comprehensive analysis of 2-Chloro-N,N-diethylnicotinamide (CAS: 38029-99-1), a critical pyridine-based scaffold used in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Unlike its parent compound Nikethamide, this chlorinated derivative serves as a high-value electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.[1]
This document details the structural causality behind its reactivity, validated synthesis protocols, and analytical characterization standards, designed to support researchers in optimizing lead generation campaigns.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound is defined by a pyridine core substituted at the 2-position with a chlorine atom and at the 3-position with a diethylcarboxamide moiety.[1] The proximity of the electron-withdrawing amide group to the chloro-substituent significantly enhances the electrophilicity at C2.[1]
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 2-chloro-N,N-diethylpyridine-3-carboxamide |
| Common Name | This compound |
| CAS Number | 38029-99-1 |
| Molecular Formula | C₁₀H₁₃ClN₂O |
| Molecular Weight | 212.68 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| SMILES | ClC1=NC=CC=C1C(N(CC)CC)=O |
Structural Analysis & Reactivity Logic
Electronic Activation (The "Why")
The utility of this compound stems from the cooperative electronic effects of the pyridine nitrogen and the C3-amide.[1]
-
Inductive Effect (-I): The electronegative nitrogen in the pyridine ring pulls electron density, making the ring electron-deficient.[1]
-
Mesomeric Effect (-M): The amide carbonyl at C3 withdraws electron density via conjugation, specifically activating the ortho (C2) and para (C4) positions.[1]
-
Result: The C2-Chlorine bond is significantly weakened, making the C2 carbon highly susceptible to nucleophilic attack (SNAr) by amines, thiols, or alkoxides.[1]
Visualization: Structural Reactivity Flow
The following diagram illustrates the electronic activation and subsequent synthetic pathways.
Figure 1: Structural logic dictating the electrophilic utility of the scaffold.[1]
Validated Synthesis Protocols
Two primary routes are recommended based on scale and available reagents. Method A is preferred for scale-up due to cost efficiency, while Method B is suitable for small-scale, high-throughput chemistry.[1]
Method A: Acid Chloride Activation (Standard Scale-Up)
Reaction Logic: Conversion of the carboxylic acid to an acid chloride generates a highly reactive intermediate that rapidly couples with diethylamine.[1]
Reagents:
-
2-Chloronicotinic acid (1.0 equiv)[1]
-
Thionyl Chloride (SOCl₂) (1.5 equiv) or Oxalyl Chloride ((COCl)₂)[1]
-
Diethylamine (1.2 equiv)[1]
-
Triethylamine (Et₃N) (2.0 equiv)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Protocol:
-
Activation: Suspend 2-chloronicotinic acid in dry DCM under N₂ atmosphere. Add catalytic DMF (2-3 drops).[1]
-
Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Concentration: Evaporate solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride (handle under inert gas).
-
Coupling: Redissolve residue in dry DCM. Cool to 0°C. Add Et₃N followed by dropwise addition of diethylamine.
-
Workup: Stir at RT for 4 hours. Quench with water.[1][2] Wash organic layer with 1N HCl (to remove unreacted amine) and saturated NaHCO₃.[1] Dry over MgSO₄ and concentrate.
Method B: Peptide Coupling (Discovery Scale)
Reaction Logic: Uses HATU or EDC to activate the acid in situ, avoiding moisture-sensitive acid chlorides.[1]
Protocol:
-
Dissolve 2-chloronicotinic acid (1.0 equiv) in DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1] Stir for 10 min.
-
Add diethylamine (1.2 equiv).[1] Stir at RT for 12 hours.[1]
-
Dilute with EtOAc, wash with LiCl solution (to remove DMF), then brine.
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic workflow for Method A.
Analytical Characterization & Troubleshooting
Accurate identification of this compound requires awareness of rotameric effects common in tertiary amides.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz Key Feature: Due to restricted rotation around the C(O)-N bond, the ethyl groups often appear as two distinct sets of signals (magnetic non-equivalence) at room temperature.[1]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Notes |
| 8.45 | dd | 1H | Pyridine C6-H | Deshielded by N |
| 7.65 | dd | 1H | Pyridine C4-H | Ortho to amide |
| 7.30 | dd | 1H | Pyridine C5-H | |
| 3.60 & 3.20 | q (broad) | 4H | N-CH ₂-CH₃ | Rotamers: May appear as two broad quartets |
| 1.25 & 1.10 | t | 6H | N-CH₂-CH ₃ | Rotamers: May appear as two triplets |
Troubleshooting Tip: If the ethyl signals are broad or complex, run the NMR at elevated temperature (e.g., 50°C) to coalesce the rotamers into sharp signals.
Mass Spectrometry (MS)
-
Ionization: ESI+
-
Expected Mass: [M+H]⁺ = 213.08[1]
-
Isotope Pattern: Distinct Chlorine pattern.[1][3] Peaks at 213 (100%) and 215 (32%) confirming the presence of one chlorine atom.[1]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[1] Harmful if swallowed.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is possible due to the amide; store under desiccant if high purity is required for long periods.[1]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (unless intended for reaction).[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 329830286, this compound. Retrieved from [Link][1]
Sources
"2-Chloro-N,N-diethylnicotinamide" CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical resource on 2-Chloro-N,N-diethylnicotinamide, a compound of interest in contemporary chemical and pharmaceutical research. As a substituted nicotinamide derivative, its unique structural features present opportunities for exploration in various scientific domains. This document provides an in-depth analysis of its chemical identity, synthesis, potential applications, analytical methodologies, and essential safety protocols, designed to empower researchers in their scientific endeavors.
Chemical Identity and Properties
Chemical Name: this compound CAS Number: 38029-99-1 Molecular Formula: C₁₀H₁₃ClN₂O
Structural Representation:
Caption: Chemical structure of this compound.
| Property | Value | Source |
| Molecular Weight | 212.68 g/mol | [1] |
| Appearance | Likely an oil or low-melting solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents | Inferred from structure |
Synthesis of this compound
The synthesis of this compound is logically approached through the reaction of a suitable acyl chloride with diethylamine. This standard amidation reaction is a cornerstone of organic synthesis. The key intermediate for this process is 2-chloronicotinoyl chloride.
Part 1: Synthesis of 2-Chloronicotinoyl Chloride
Two primary routes for the synthesis of 2-chloronicotinoyl chloride have been reported:
Method A: From 2-Chloronicotinic Acid
This method involves the direct conversion of 2-chloronicotinic acid to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride.[1]
Experimental Protocol:
-
To a reaction vessel containing 2-chloronicotinic acid (1 equivalent), add 1,2-dichloroethane as a solvent.
-
Add thionyl chloride (approximately 1.5-2 equivalents) to the mixture.
-
Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride, yielding 2-chloronicotinoyl chloride as an oil that may solidify upon standing.[1]
Method B: From 2-Chloro-3-(trichloromethyl)pyridine
An alternative synthesis route utilizes 2-chloro-3-(trichloromethyl)pyridine as the starting material. This method avoids the use of highly reactive chlorinating agents like thionyl chloride.[2]
Experimental Protocol:
-
In a suitable solvent such as toluene, dissolve 2-chloro-3-(trichloromethyl)pyridine (1 equivalent).
-
Add a catalyst, for example, a Lewis acid like AlCl₃ or FeCl₃ (0.5–10% by weight).[2]
-
Introduce a carboxylic acid or anhydride, such as acetic acid or acetic anhydride (0.5–2.0 equivalents).[2]
-
Heat the reaction mixture to 80–120 °C for 5–12 hours.[2]
-
After the reaction is complete, the product, 2-chloronicotinoyl chloride, can be isolated through standard workup and purification procedures.
Caption: Synthetic pathways to this compound.
Part 2: Synthesis of this compound
The final step in the synthesis is the amidation of 2-chloronicotinoyl chloride with diethylamine. This reaction is typically exothermic and proceeds readily.
Experimental Protocol:
-
Dissolve 2-chloronicotinoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of diethylamine (at least 2 equivalents to neutralize the HCl byproduct, or 1 equivalent if a non-nucleophilic base like triethylamine is used as an acid scavenger) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield pure this compound.
Potential Applications in Research and Drug Development
While direct biological studies on this compound are not widely published, the structural motif of a chlorinated N,N-dialkyl-substituted aromatic amide is present in molecules with interesting pharmacological activities. A notable example is the related compound, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH).
A recent study highlighted that CDEAH acts as a monofunctional alkylating agent that preferentially alkylates guanine nucleobases in DNA. This action leads to the formation of DNA adducts that require PARP1-dependent base excision repair. Consequently, CDEAH was found to selectively kill cancer cells deficient in PARP1, suggesting a synthetic lethal interaction. This finding opens up the possibility that this compound, possessing a similar reactive chloro-aromatic system, could be investigated for analogous activities in oncology research, particularly in the context of PARP inhibitor sensitization.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be a suitable starting point for the analysis of this compound.
Suggested Starting Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid for improved peak shape.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 260-280 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method can be optimized by adjusting the gradient profile, mobile phase composition, and pH to achieve optimal separation from impurities and starting materials. For more sensitive and selective detection, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given the likely volatility of this compound, GC-MS is another powerful analytical tool.
Suggested Starting Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte and any impurities.
-
Mass Spectrometer: Electron ionization (EI) source with a full scan or selected ion monitoring (SIM) mode for detection and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of this compound. While specific spectral data for this compound is not published, predictions can be made based on related structures such as N,N-diethylnicotinamide and 2-chloro-N,N-diethylacetamide.
Expected ¹H NMR Features:
-
Aromatic protons of the pyridine ring.
-
Two distinct signals for the methylene protons of the diethyl groups, likely appearing as quartets.
-
Two distinct signals for the methyl protons of the diethyl groups, likely appearing as triplets.
Expected ¹³C NMR Features:
-
Signals corresponding to the carbons of the pyridine ring.
-
A signal for the carbonyl carbon.
-
Signals for the methylene and methyl carbons of the diethyl groups.
Safety and Handling
As a chlorinated organic compound and a substituted amide, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, safety precautions can be inferred from related compounds.
General Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile liquids or fine powders.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Hazard Statements for Related Compounds (e.g., N,N-Diethylnicotinamide):
-
Toxic if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
It is imperative to conduct a thorough risk assessment before handling this compound and to consult any available supplier-specific safety information.
References
- CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents.
-
Synthesis of 2-chloronicotinyl chloride - PrepChem.com. Available at: [Link]
Sources
Technical Whitepaper: Modular Synthesis of 2-Chloro-N,N-diethylnicotinamide
[1]
Executive Summary
The synthesis of 2-Chloro-N,N-diethylnicotinamide presents a classic challenge in pyridine chemistry: the regioselective functionalization of the electron-deficient pyridine ring.[1] While direct electrophilic aromatic substitution on pyridine is kinetically unfavorable, this guide details the N-oxide activation pathway , a robust, field-proven route utilized in pharmaceutical development to install the chlorine atom at the C2 position with high precision.
This whitepaper rejects the "one-pot" approach often found in lower-tier literature in favor of a modular three-phase protocol . By isolating the 2-chloronicotinic acid intermediate, researchers can effectively separate the unwanted C6-isomer, ensuring the final amide coupling meets the stringent purity requirements (>98%) of drug discovery and development.
Strategic Pathway Analysis
The synthesis is divided into three critical phases. The logic governing this structure is impurity control .[1]
-
Phase I (Activation): Conversion of Nicotinic Acid to Nicotinic Acid N-Oxide.[1]
-
Rationale: Pyridine nitrogen oxidation increases the susceptibility of the alpha-positions (C2/C6) to nucleophilic attack.[1]
-
-
Phase II (Regioselective Chlorination): The Reissert-Henze rearrangement using Phosphorus Oxychloride (
).[1]-
Rationale: This step installs the chlorine.[1] Crucially, we hydrolyze the intermediate acid chloride to the free acid to allow for fractional precipitation , removing the 6-chloro impurity.
-
-
Phase III (Amidation): Acid chloride regeneration and coupling with diethylamine.[1]
-
Rationale: Standard Schotten-Baumann conditions provide high yield and clean conversion.[1]
-
Pathway Visualization[1]
Figure 1: The modular synthesis pathway emphasizing the critical purification step at the acid stage.
Phase I: N-Oxidation of Nicotinic Acid[1]
The oxidation of the pyridine nitrogen is the enabling step. We utilize a Hydrogen Peroxide/Acetic Acid system.[1]
Protocol
-
Reagents: Nicotinic acid (1.0 eq), 30% Hydrogen Peroxide (
, 1.5 eq), Glacial Acetic Acid (Solvent). -
Setup: Round-bottom flask equipped with a reflux condenser and temperature probe.
-
Procedure:
-
Dissolve Nicotinic acid in glacial acetic acid (approx. 5 mL per gram).
-
Add
dropwise at room temperature.[1] -
Heat slowly to 80°C . Caution: Reaction is exothermic.
-
Maintain temperature for 3–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup: Concentrate under reduced pressure to remove acetic acid. Add water and concentrate again to remove trace acid.[1] Recrystallize the solid residue from water/ethanol.[1]
-
Critical Control Point (CCP): Ensure complete removal of peroxides before proceeding to chlorination. Residual peroxides can react violently with
Phase II: Regioselective Chlorination (The Core)
This is the most technically demanding step.[1] The reaction follows a mechanism similar to the Reissert-Henze reaction , where the N-oxide oxygen attacks the electrophilic phosphorus, creating an activated intermediate that is susceptible to nucleophilic attack by chloride ions.
Mechanistic Insight
The reaction produces two isomers:
-
6-Chloronicotinic acid (Minor): Impurity (typically 5–10%).[1]
Protocol
-
Reagents: Nicotinic Acid N-Oxide (1.0 eq), Phosphorus Oxychloride (
, 5.0 eq - acts as solvent/reagent), Triethylamine ( , 1.0 eq - optional, enhances yield). -
Safety:
releases gas upon hydrolysis.[1] Use a caustic scrubber.[1] -
Procedure:
-
Hydrolysis & Purification (The "Purification Firewall"):
-
Pour the oily residue (crude acid chlorides) into crushed ice/water.[1]
-
Adjust pH to ~10 with NaOH to solubilize everything as sodium salts.[1]
-
Fractional Acidification: Slowly lower pH with HCl.[1]
-
Observation: The 6-chloro isomer typically precipitates at a slightly different pH than the 2-chloro isomer due to pKa differences (approx pH 3.5 vs 2.5).[1]
-
Standard Practice: Acidify to pH 2.0, collect all solids, and recrystallize from water . 2-Chloronicotinic acid is less soluble in cold water than the 6-chloro isomer, allowing for effective purification.
-
-
Mechanistic Visualization[1][7]
Figure 2: Simplified mechanism of the chlorination-deoxygenation sequence.
Phase III: Amidation
With pure 2-chloronicotinic acid in hand, the final coupling is straightforward.[1]
Protocol
-
Activation:
-
Reflux pure 2-chloronicotinic acid in Thionyl Chloride (
, 3.0 eq) for 1 hour. -
Evaporate excess
to dryness (azeotrope with toluene if necessary) to obtain 2-chloronicotinoyl chloride .[1]
-
-
Coupling:
-
Dissolve the acid chloride in anhydrous Dichloromethane (DCM).[1]
-
Cool to 0°C .
-
Add Diethylamine (
, 1.1 eq) and a scavenger base (Triethylamine or Diisopropylethylamine, 1.2 eq). -
Stir at room temperature for 2 hours.
-
-
Workup:
-
Wash organic layer with saturated
(removes unreacted acid), then 1M HCl (removes unreacted amine), then Brine. -
Dry over
and concentrate. -
Result: this compound (typically a pale yellow oil or low-melting solid).[1]
-
Data Summary & Quality Control
| Parameter | Specification | Method of Verification |
| Appearance | Pale yellow oil / Off-white solid | Visual Inspection |
| Purity | > 98.0% | HPLC (C18, Acetonitrile/Water) |
| Identity (NMR) | C2-H absent; C4, C5, C6 signals present | 1H-NMR (CDCl3) |
| Key Impurity | 6-Chloro isomer (< 0.5%) | HPLC / GC-MS |
| Water Content | < 0.1% | Karl Fischer |
Self-Validating Check:
In the 1H-NMR of the final product, the pyridine ring protons should show a characteristic pattern. If the 6-chloro isomer is present, the splitting pattern of the remaining protons will differ significantly (coupling constants
References
-
Preparation of 2-chloronicotinic acid. ChemicalBook. (Industrial synthesis route validation). Link
-
Regioselective chlorination of pyridine N-oxides. ResearchGate. (Mechanistic insight into POCl3 activation). Link
-
Process for the production of pure white 2-chloronicotinic acid. Google Patents (US4144238A). (Detailed hydrolysis and purification protocols). Link
-
Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. (Application of the acid intermediate). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic method of 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Whitepaper: Solubility Profile and Solvent Interaction Mechanisms of 2-Chloro-N,N-diethylnicotinamide
This guide details the solubility profile, solvent interaction mechanisms, and experimental protocols for 2-Chloro-N,N-diethylnicotinamide (CAS: 38029-99-1). It is designed for researchers optimizing synthesis, purification, or formulation processes.
Executive Summary
This compound is a critical halogenated pyridine intermediate used in the synthesis of complex pharmaceutical scaffolds, including camptothecin derivatives like Diflomotecan. Unlike its parent compound Nikethamide (which is water-miscible), the introduction of the chlorine atom at the C2 position drastically alters its physicochemical landscape, reducing aqueous solubility and enhancing lipophilicity.
This guide provides a definitive solubility framework, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic drivers of solvation. It identifies Dichloromethane (DCM) and Acetonitrile (MeCN) as primary process solvents, while establishing Diisopropylether (DIPE) / Heptane systems as the gold standard for recrystallization.
Physicochemical Identity
| Property | Value / Descriptor |
| CAS Number | 38029-99-1 |
| Molecular Formula | C₁₀H₁₃ClN₂O |
| Molecular Weight | 212.68 g/mol |
| Physical State | Solid (Low-melting crystalline solid) |
| LogP (Predicted) | ~1.5 (Moderate Lipophilicity) |
| pKa (Pyridine N) | < 1.0 (Significantly reduced basicity due to 2-Cl electron withdrawal) |
Solubility Profile & Solvent Selection Strategy
The solubility of this compound is governed by the competition between the polar diethylamide moiety and the lipophilic, electron-withdrawing chloropyridine core.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary choice for extraction. The solvent's polarizability matches the aromatic core; lack of H-bond donation prevents interference with the amide. |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | High | Excellent for synthesis (e.g., SNAr reactions). Solvates the dipole created by the amide without nucleophilic competition. |
| Polar Protic | Methanol, Ethanol | High | Soluble due to H-bonding with the amide oxygen and pyridine nitrogen. Useful for HPLC analysis but less ideal for anhydrous reactions. |
| Ethers | THF, Diisopropylether (DIPE) | Moderate | Temperature Dependent. DIPE is the solvent of choice for crystallization (soluble hot, insoluble cold). |
| Aliphatic Hydrocarbons | Heptane, Hexane | Low / Insoluble | Acts as an anti-solvent . The compound's polarity is too high for stable solvation in non-polar alkane chains. |
| Aqueous Media | Water, Brine | Low | Unlike Nikethamide, the 2-Cl group disrupts the hydration sphere. Partitions strongly into organic phases during workup. |
Thermodynamic Solvation Mechanism
The dissolution process is driven by dipole-dipole interactions .
-
Solute-Solute: The crystal lattice is held together by weak
- stacking of the chloropyridine rings and dipole interactions of the amide groups. -
Solute-Solvent:
-
In DCM: The solvent disrupts
-stacking effectively. -
In Water: The hydrophobic effect of the 2-chloro and diethyl groups dominates. The pyridine nitrogen is electronically deactivated by the chlorine (inductive effect), reducing its ability to accept H-bonds from water, leading to poor aqueous solubility.
-
Experimental Protocols
Protocol: Gravimetric Solubility Determination (Shake-Flask Method)
Use this self-validating protocol to generate precise solubility data (mg/mL) for your specific solvent system.
Materials:
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filter
-
Temperature-controlled shaker
Workflow:
-
Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a sealed vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Validation Check: Ensure solid remains visible at all times. If dissolved completely, add more solid.
-
-
Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).
-
Quantification:
-
Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Method B (HPLC - Preferred): Dilute filtrate with Methanol and analyze via HPLC-UV (254 nm).
-
Protocol: Purification via Recrystallization
Based on industrial synthesis workflows (e.g., Diflomotecan intermediates).
-
Dissolution: Dissolve crude this compound in Diisopropylether (DIPE) containing trace Isopropanol (IPA) at reflux temperature.
-
Ratio: Approx. 8-10 volumes of DIPE per gram of solute.
-
-
Hot Filtration: Filter the hot solution to remove insoluble mechanical impurities.
-
Anti-Solvent Addition: Slowly add Heptane (approx. 1:1 ratio with DIPE) while maintaining temperature.
-
Crystallization: Allow the solution to cool slowly to Room Temperature, then chill to 5°C.
-
Isolation: Filter the resulting white crystals and wash with cold Heptane.
Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).
Figure 1: Decision tree for solvent selection based on process requirements, highlighting the shift from high-solvency chlorinated solvents for extraction to binary ether/alkane systems for purification.
Safety & Handling (E-E-A-T)
-
Inhalation Hazard: As a halogenated pyridine, this compound may act as a respiratory irritant. All solubility experiments involving heating (especially with DCM or MeCN) must be performed in a fume hood .
-
Skin Absorption: The diethylamide moiety can enhance skin permeability. Use Nitrile gloves (min 0.11 mm thickness) for handling.
-
Waste Disposal: Solutions in DCM must be segregated into Halogenated Waste streams. Solutions in MeCN/MeOH go to Non-Halogenated Organic Waste.
References
-
Henkel, B., et al. (2007). "Practical Racemic and Asymmetric Formal Total Syntheses of the Homocamptothecin Derivative and Anticancer Agent Diflomotecan." Heterocycles, 72, 263.[5] (Describes synthesis in MeCN and crystallization from DIPE/Heptane).
-
PubChem. (n.d.).[6] "Compound Summary: 2-Chloro-N-ethylnicotinamide (Analogous Structure Data)." National Library of Medicine.
-
Sigma-Aldrich. (n.d.). "Product Specification: this compound (VBP00046)."
-
Chemsrc. (2025). "this compound Physicochemical Properties."
Sources
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- 2. EP0298752A2 - Mercapto-substituted pyridine compounds and process for preparing the same - Google Patents [patents.google.com]
- 3. JP2526067B2 - Substituted pyridine compound and method for producing the same - Google Patents [patents.google.com]
- 4. 2-Chloro-N-propylacetamide AldrichCPR 13916-39-7 [sigmaaldrich.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 2-chloro-N-ethylnicotinamide | C8H9ClN2O | CID 9182570 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2-Chloro-N,N-diethylnicotinamide" physical and chemical characteristics
[1]
Chemical Identity & Significance
This compound is a functionalized pyridine derivative characterized by an electron-deficient ring system. Structurally related to the stimulant Nikethamide (Coramine), the introduction of a chlorine atom at the C2 position drastically alters its reactivity, converting it from a pharmacological end-point into a versatile electrophilic scaffold.
It serves as a pivotal intermediate in the synthesis of Diflomotecan , a homocamptothecin derivative and potent Topoisomerase I inhibitor. Its value lies in the "ortho-effect": the C2-chlorine is activated for Nucleophilic Aromatic Substitution (
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 2-Chloro-N,N-diethylpyridine-3-carboxamide |
| CAS Registry Number | 38029-99-1 |
| Molecular Formula | |
| Molecular Weight | 212.68 g/mol |
| SMILES | CCN(CC)C(=O)C1=C(Cl)N=CC=C1 |
| InChI Key | DEWSDUANQYRLFT-UHFFFAOYSA-N |
Physicochemical Profile
The physical characteristics of this compound are dominated by the electron-withdrawing nature of the chloro- and amide- substituents, which increase density relative to the parent nicotinamide.
Table 1: Physical Properties
| Property | Value | Note |
| Physical State | Viscous Liquid or Low-Melting Solid | Often isolated as an oil; crystallizes upon high purification. |
| Density | 1.162 g/cm³ | Predicted value; significantly denser than water. |
| Boiling Point | 353.9 ± 27.0 °C | At 760 mmHg (Predicted).[1][2] |
| Flash Point | 167.8 ± 23.7 °C | Combustible.[2] |
| LogP | 1.17 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |
| Refractive Index | 1.534 | Predicted.[3][2] |
Spectral Characteristics (Expected)
-
H NMR (CDCl
): Distinct signals for the ethyl groups (triplet ~1.1 ppm, quartet ~3.4 ppm) and the pyridine ring protons. The C2-Cl substituent causes a downfield shift of the adjacent protons compared to Nikethamide. -
MS (ESI): Molecular ion peak
at m/z 213/215 (3:1 ratio due to Cl/ Cl isotopes).
Synthesis & Manufacturing Protocol
The industrial and laboratory synthesis of this compound typically proceeds via the activation of 2-chloronicotinic acid. The following protocol is adapted from high-yield methodologies used in the synthesis of camptothecin analogues.
Reaction Pathway
The synthesis involves the conversion of 2-chloronicotinic acid to its acid chloride using thionyl chloride (
Figure 1: Synthetic pathway converting 2-chloronicotinic acid to the target amide via an acid chloride intermediate.[4]
Detailed Laboratory Protocol
Safety Note: Thionyl chloride is corrosive and releases HCl/SO2 gas. Perform all operations in a fume hood.
-
Activation (Acid Chloride Formation):
-
Charge a reaction vessel with 2-chloronicotinic acid (1.0 equiv) and anhydrous acetonitrile or toluene .
-
Add Thionyl chloride (1.3 equiv) dropwise.
-
Add a catalytic amount of DMF (0.08 equiv) to initiate the reaction.[5]
-
Heat to reflux (approx. 80°C) for 2–4 hours until gas evolution ceases and the solution becomes clear.
-
In-process check: Aliquot quenched with methanol should show methyl ester by TLC/LCMS.
-
Concentrate under reduced pressure to remove excess
.
-
-
Amidation:
-
Dissolve the crude acid chloride residue in dry DCM (dichloromethane).
-
Cool the solution to 0°C.
-
Slowly add a mixture of Diethylamine (1.1 equiv) and Triethylamine (1.2 equiv) in DCM. Note: The reaction is exothermic.
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup & Purification:
-
Quench with water. Wash the organic layer with saturated
and brine. -
Dry over
and concentrate. -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate) or high-vacuum distillation if the product is an oil.
-
Chemical Reactivity & Applications
This compound is not merely a final product but a "chemical handle." The interplay between the chlorine atom and the amide group enables two distinct modes of reactivity used in complex drug synthesis.
A. Nucleophilic Aromatic Substitution ( )
The chlorine at C2 is highly susceptible to displacement by nucleophiles due to the electron-withdrawing nitrogen in the pyridine ring (ortho-position) and the inductive effect of the amide at C3.
-
Reagents: Sodium methoxide (
), primary amines, or thiols. -
Application: Synthesis of 2-alkoxy- or 2-amino-nicotinamides.
B. Directed Ortho-Metalation (DoM)
The
-
Mechanism: The lithium species complexes with the amide oxygen, deprotonating the C4 hydrogen.
-
Application: This allows the introduction of electrophiles (aldehydes, iodides) at C4, a key step in building the fused ring systems of Diflomotecan .
Figure 2: Divergent reactivity profile showing C2-displacement and C4-lithiation pathways.
Safety & Handling
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
Handling Protocols:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
-
Yamanaka, H., Araki, T., & Sakamoto, T. (1988).[6] Chemical and Pharmaceutical Bulletin, 36, 2244-2247.[3][6] (Synthesis and structural characterization).
-
Henegar, K. E., et al. (2007). Practical Racemic and Asymmetric Formal Total Syntheses of the Homocamptothecin Derivative and Anticancer Agent Diflomotecan. Heterocycles , 72, 262.[5]
-
PubChem Compound Summary. (2025). This compound (CAS 38029-99-1).[3][1][6] National Center for Biotechnology Information.
-
ChemSrc. (2025).[7] this compound Physicochemical Properties.
Sources
- 1. 2-Chloro-3-N,N-diethyl-pyridinecarboxamide Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. 6-Chloro-N,N-diethylnicotinamide | CAS#:54864-96-9 | Chemsrc [chemsrc.com]
- 4. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 6-Chloro-N,N-diethylnicotinamide | CAS#:54864-96-9 | Chemsrc [chemsrc.com]
- 7. 2-Chloronicotinyl chloride | CAS#:49609-84-9 | Chemsrc [chemsrc.com]
discovery and history of "2-Chloro-N,N-diethylnicotinamide"
The following technical guide details the chemistry, synthesis, and strategic utility of 2-Chloro-N,N-diethylnicotinamide , a critical intermediate in the modification of the pyridine scaffold for pharmaceutical and agrochemical development.
A Strategic Scaffold for Pyridine Functionalization
Executive Summary & Chemical Identity
This compound (CAS: 38029-99-1) is a functionalized pyridine derivative serving as a "pivot point" in organic synthesis.[1][2] Structurally related to the analeptic drug Nikethamide (N,N-diethylnicotinamide), the introduction of a chlorine atom at the C2 position drastically alters its reactivity profile.
Unlike its parent compound, which is metabolically stable and pharmacologically active as a respiratory stimulant, the 2-chloro analog is primarily utilized as a reactive electrophile . It enables Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM) , facilitating access to complex fused-ring systems (e.g., camptothecin analogs) and sulfonylurea herbicides.
| Property | Data |
| IUPAC Name | 2-Chloro-N,N-diethylpyridine-3-carboxamide |
| Molecular Formula | C₁₀H₁₃ClN₂O |
| Molecular Weight | 212.68 g/mol |
| CAS Registry | 38029-99-1 |
| Physical State | Solid / Crystalline Powder |
| Key Reactivity | C2-Chlorine displacement (SNAr), C4-Lithiation |
Discovery & Historical Context
The history of this compound is not defined by a single therapeutic "discovery" but by the evolution of pyridine functionalization strategies in the mid-to-late 20th century.
-
The Analeptic Era (1920s-1940s): Following the success of Nikethamide (Coramine), researchers synthesized vast libraries of pyridinecarboxamides to explore Structure-Activity Relationships (SAR). The 2-chloro derivative likely emerged during this period as a candidate to test steric and electronic effects on receptor binding, though it lacked the favorable safety/efficacy profile of Nikethamide.
-
The Agrochemical Boom (1980s-1990s): The molecule found industrial significance as a precursor for pyridine sulfonamide herbicides . Patents from this era (e.g., EP0532058) detail its conversion to mercapto-nicotinamides, key intermediates for sulfonylurea synthesis used in corn crop protection.
-
Modern Medicinal Chemistry (2000s-Present): The compound gained renewed prominence as a scaffold for Homocamptothecin derivatives. A landmark 2006 study utilized it to synthesize Diflomotecan , an anticancer agent, showcasing the molecule's ability to direct regioselective lithiation.
Synthesis Protocols
The synthesis of this compound is a robust, two-step process starting from commercially available 2-chloronicotinic acid.
Protocol A: Acid Chloride Activation (Standard Laboratory Scale)
Rationale: Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride, which is then trapped by diethylamine.
Reagents:
-
2-Chloronicotinic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂, 1.3 eq)
-
Diethylamine (Et₂NH, excess or with base)
-
Solvent: Toluene or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: Suspend 2-chloronicotinic acid in dry toluene. Add thionyl chloride dropwise. Heat to reflux (approx. 80-110°C) for 2-3 hours until gas evolution (HCl, SO₂) ceases.
-
Evaporation: Remove excess thionyl chloride and solvent under reduced pressure to yield crude 2-chloronicotinoyl chloride .
-
Amidation: Dissolve the crude acid chloride in dry DCM. Cool to 0°C.
-
Addition: Slowly add diethylamine (2.2 eq) or a mixture of diethylamine (1.1 eq) and Triethylamine (1.1 eq) to scavenge HCl.
-
Workup: Stir at room temperature for 2 hours. Wash with water, 1N HCl (to remove unreacted amine), and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from hexane/ethyl acetate if necessary.
Protocol B: Direct Coupling (Modern/Green)
Rationale: Uses coupling agents to avoid noxious SOCl₂ gas, suitable for smaller scale discovery chemistry.
-
Reagents: HATU or EDC/HOBt, DIPEA, DMF solvent.
-
Procedure: Standard amide coupling conditions yield the product in >90% purity without recrystallization.
Strategic Utility & Reactivity
The core value of this molecule lies in the orthogonal reactivity of the Chlorine atom (C2) and the Amide group (C3).
Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the amide group at C3 makes the C2-chlorine highly susceptible to displacement by nucleophiles (Sulfur, Oxygen, Nitrogen).
-
Application: Reaction with NaSH (Sodium hydrosulfide) yields 2-mercapto-N,N-diethylnicotinamide , the precursor to sulfonyl chlorides used in herbicide synthesis.
Mechanism 2: Directed ortho-Metalation (DoM)
The diethylamide group is a powerful Directed Metalation Group (DMG) . It can coordinate with lithium bases (e.g., LTMP or LDA), directing deprotonation specifically to the C4 position (adjacent to the amide).
-
Application: This allows for the introduction of carbon electrophiles at C4, enabling the construction of fused ring systems like the E-ring of camptothecin analogs.
Visualizing the Reactivity Pathways
The following diagram illustrates the synthesis of the core molecule and its divergent applications in Oncology and Agriculture.
Figure 1: Synthesis and divergent reactivity pathways of this compound. The molecule serves as a precursor for both sulfur-based herbicides and complex alkaloid synthesis.
Pharmacological & Toxicological Profile
While the 2-chloro analog is an intermediate, its biological activity profile differs significantly from Nikethamide.
| Feature | Nikethamide (Parent) | 2-Chloro-Analog |
| Primary Use | CNS Stimulant (Analeptic) | Synthetic Intermediate |
| Mechanism | Medullary respiratory center stimulation | Weak/Inactive (Steric blockade) |
| Metabolism | Hydrolysis to Nicotinamide | Glutathione conjugation (via Cl displacement) |
| Toxicity | LD50 (Rat, Oral) ~250 mg/kg | Irritant (Skin/Eye/Respiratory) |
Safety Note: As an alkylating-like agent (via SNAr capability), the 2-chloro compound acts as a skin and eye irritant. It lacks the direct neurotoxicity of some organochlorines but should be handled with standard PPE to prevent sensitization.
References
-
Henegar, K. E., et al. (2006).[3] "Practical Racemic and Asymmetric Formal Total Syntheses of the Homocamptothecin Derivative and Anticancer Agent Diflomotecan." Journal of Organic Chemistry. Link
-
European Patent Office. (1993). "Process for preparing halogenosulfonyl-substituted pyridine compounds." EP 0532058 A1. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2774541, 2-Chloronicotinoyl chloride." PubChem. Link
-
Sigma-Aldrich. (2025). "this compound Product Specification & SDS." Link
Sources
A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-N,N-diethylnicotinamide
Foreword: This document provides an in-depth technical guide on the safety, toxicity, and handling of 2-Chloro-N,N-diethylnicotinamide. It is intended for researchers, scientists, and professionals in drug development. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide has been constructed by synthesizing data from structurally analogous compounds: 2-Chloro-N,N-dimethylnicotinamide and N,N-Diethylnicotinamide (Nikethamide). This approach provides a conservative and comprehensive safety framework. All recommendations should be implemented in conjunction with site-specific safety protocols and a thorough risk assessment.
Chemical Identification and Hazard Synopsis
This compound is a substituted pyridinecarboxamide. A precise understanding of its properties is foundational to its safe handling. The table below summarizes its identity and key data points, alongside its closest structural analogs used for hazard assessment in this guide.
| Property | This compound (Target) | 2-Chloro-N,N-dimethylnicotinamide (Analog 1) | N,N-Diethylnicotinamide (Analog 2 - Nikethamide) |
| Molecular Formula | C₁₀H₁₃ClN₂O | C₉H₁₁ClN₂O | C₁₀H₁₄N₂O |
| Molecular Weight | 212.68 g/mol | 184.63 g/mol [1] | 178.23 g/mol |
| CAS Number | Not readily available | 52943-21-2[1] | 59-26-7 |
| Appearance | Assumed to be a solid or liquid | Solid[1] | Clear colorless to yellow liquid or crystalline solid[2] |
| Melting Point | Data not available | 63°C to 65°C[1] | 23°C[2] |
| Boiling Point | Data not available | Data not available | 296-300 °C[2] |
| Flash Point | Data not available | Data not available | >110°C (>230 °F)[2] |
GHS Hazard Identification and Classification
Based on the hazard profiles of its analogs, this compound should be handled as a hazardous substance. The GHS classification is a composite, adopting the most stringent warnings from the available data to ensure maximum safety.
| GHS Classification | Hazard Statement | Source (Analog) |
| Signal Word: | Danger | |
| Pictograms: | ☠️ GHS06 (Skull and Crossbones)❗ GHS07 (Exclamation Mark) | |
| Health Hazards | H301: Toxic if swallowed | N,N-Diethylnicotinamide[3] |
| H315: Causes skin irritation | 2-Chloro-N,N-dimethylnicotinamide[1] | |
| H319: Causes serious eye irritation | Both Analogs[1][3] | |
| H335: May cause respiratory irritation | 2-Chloro-N,N-dimethylnicotinamide[4] | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash face, hands and any exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | 2-Chloro-N,N-dimethylnicotinamide, N,N-Diethylnicotinamide[3][5][6] |
Toxicological Profile: A Data-Driven Assessment
The toxicological data for this compound has not been extensively reported. Therefore, the profile is inferred from its analogs, demanding a cautious approach.
Acute Toxicity:
-
Oral: The analog N,N-Diethylnicotinamide is classified as "Toxic if swallowed"[7][3]. An intraperitoneal LD50 in rats has been reported as 272 mg/kg[2]. This suggests significant toxicity upon ingestion.
-
Dermal: While specific LD50 values are unavailable, related compounds are known to be toxic in contact with skin[8]. The compound is expected to cause skin irritation[4][1].
-
Inhalation: Inhalation may cause respiratory irritation[4]. For related compounds, inhalation of dust or mists is considered toxic[5].
Chronic Toxicity:
-
There is no specific data on the chronic toxicity of this compound. Long-term exposure studies on diethylamine, a related chemical structure, have shown it to be a respiratory irritant in animal models[9]. Prudence dictates that chronic exposure should be minimized.
Other Hazards:
-
When heated to decomposition, related nicotinamides can emit toxic fumes of nitrogen oxides (NOx)[2].
Standard Operating Procedure: Safe Handling and Engineering Controls
The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—through a multi-layered safety approach.
Core Directive: All manipulations involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to control airborne contaminants[7][5].
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual and accidental exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the lack of specific permeation data, it is recommended to double-glove if handling for extended periods or when working with solutions. Always inspect gloves for damage before use and wash hands thoroughly after removal[3].
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles[5].
-
Skin and Body Protection: A laboratory coat must be worn and kept fully fastened. For larger quantities or significant splash potential, a chemically resistant apron is advised[10].
-
Respiratory Protection: A standard surgical mask is insufficient. If there is a risk of generating dust or aerosols outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with an organic vapor cartridge is necessary[5][11]. A full respiratory protection program, including fit-testing, is required for respirator use[11].
Storage and Disposal Protocols
Proper storage is crucial for maintaining chemical integrity and preventing accidental release.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[7]. Store in a designated corrosives or toxics cabinet, away from incompatible materials. The storage area should be locked and accessible only to authorized personnel[3]. Some related compounds are noted to be air-sensitive or to darken over time, suggesting storage under an inert atmosphere might be beneficial for quality control[7][5].
-
Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations[7][5]. Do not dispose of down the drain. Contaminated materials (e.g., gloves, weigh boats) must be treated as hazardous waste.
Emergency Procedures: A Validated Response System
Immediate and correct action during an emergency is critical to mitigating harm. All personnel must be familiar with these procedures and the location of safety equipment (showers, eyewash stations).
Caption: Emergency first aid response to exposure incidents.
Accidental Release Measures:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation (if safe to do so).
-
Contain: Prevent further spread of the material. For liquid spills, use an inert absorbent material like vermiculite or sand[10]. For solid spills, carefully sweep up to avoid generating dust.
-
Collect: Place absorbed material or swept solids into a suitable, labeled, and closed container for disposal[7].
-
Decontaminate: Clean the spill area thoroughly.
Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol integrates safety measures into a common laboratory workflow.
Objective: To prepare 10 mL of a 100 mM stock solution of this compound (MW: 212.68 g/mol ).
Required Materials:
-
This compound
-
Anhydrous DMSO
-
Calibrated analytical balance
-
15 mL conical tube
-
Calibrated pipettes
-
Vortex mixer
-
Appropriate PPE (double gloves, lab coat, safety goggles)
Procedure:
-
Pre-calculation: Determine the mass of the compound required:
-
Mass = 100 mmol/L * 0.010 L * 212.68 g/mol = 0.21268 g (212.7 mg)
-
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing: Place an anti-static weigh boat on the analytical balance within the fume hood and tare. Carefully weigh out approximately 212.7 mg of this compound. Record the exact mass.
-
Transfer: Carefully transfer the weighed solid into the 15 mL conical tube.
-
Dissolution: Using a calibrated pipette, add approximately 9 mL of anhydrous DMSO to the conical tube.
-
Mixing: Cap the tube securely and vortex until the solid is completely dissolved.
-
Final Volume Adjustment: Add DMSO to bring the final volume to 10.0 mL.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, date, and your initials. Store appropriately as per Section 6.
-
Cleanup: Dispose of the weigh boat and any contaminated tips in the designated solid hazardous waste container. Decontaminate the work surface within the fume hood.
-
Final Steps: Doff PPE correctly and wash hands thoroughly with soap and water.
References
-
PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Institutes of Health. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylethanamine. Retrieved from [Link]
-
PubMed Central. (n.d.). Assessment of chronic inhalation non-cancer toxicity for diethylamine. National Institutes of Health. Retrieved from [Link]
-
PubMed. (n.d.). Assessment of chronic inhalation non-cancer toxicity for diethylamine. National Institutes of Health. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
Sources
- 1. 2-Chloro-N,N-dimethylnicotinamide, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. N,N-DIETHYLNICOTINAMIDE | 59-26-7 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
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- 5. fishersci.com [fishersci.com]
- 6. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Assessment of chronic inhalation non-cancer toxicity for diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. gerpac.eu [gerpac.eu]
Methodological & Application
Application Note: Scalable Synthesis of 2-Chloro-N,N-diethylnicotinamide as a Key Scaffold in Herbicide Discovery
Executive Summary & Strategic Rationale
This guide details the optimized synthesis of 2-Chloro-N,N-diethylnicotinamide , a critical intermediate in the development of pyridine-based herbicides. In agrochemical discovery, the 2-chloropyridine motif serves as a versatile electrophilic scaffold, allowing for downstream Nucleophilic Aromatic Substitution (
While various coupling methodologies exist (e.g., HATU/EDC), this protocol utilizes the Acid Chloride Route via Thionyl Chloride (
-
Cost-Efficiency: Avoids expensive peptide coupling reagents.
-
Atom Economy: Byproducts (
, ) are gaseous and easily removed. -
Scalability: The workflow transitions seamlessly from gram-scale discovery to kilogram-scale pilot production.
Chemical Reaction Pathway
The synthesis proceeds in two distinct steps: Activation of 2-chloronicotinic acid to its acid chloride, followed by Amidation with diethylamine.
Mechanistic Workflow (Graphviz Visualization)
Figure 1: Step-wise reaction pathway for the conversion of 2-chloronicotinic acid to the target amide.
Experimental Protocol
Materials & Reagents Table
| Reagent | Role | Equiv. | MW ( g/mol ) | Hazards |
| 2-Chloronicotinic Acid | SM | 1.0 | 157.55 | Irritant |
| Thionyl Chloride ( | Activator | 1.5 - 2.0 | 118.97 | Corrosive, Reacts violently w/ water |
| DMF (Dimethylformamide) | Catalyst | 0.05 | 73.09 | Reprotoxic |
| Diethylamine | Nucleophile | 1.1 | 73.14 | Flammable, Corrosive |
| Triethylamine ( | Base | 1.2 | 101.19 | Flammable, Corrosive |
| Dichloromethane (DCM) | Solvent | N/A | 84.93 | Volatile |
Step 1: Synthesis of 2-Chloronicotinoyl Chloride
Objective: Convert the carboxylic acid to a reactive electrophile.
-
Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and an inert gas inlet (
or ). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved and gases. -
Charging: Charge the RBF with 2-Chloronicotinic Acid (1.0 equiv) and anhydrous Toluene or DCM (5-10 volumes).
-
Activation: Add DMF (catalytic, 2-3 drops).
-
Expert Insight: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction of
with the carboxylic acid.
-
-
Addition: Add Thionyl Chloride (1.5 equiv) dropwise at room temperature.
-
Reaction: Heat to reflux (if Toluene) or 40°C (if DCM) for 2–3 hours. Monitor gas evolution; cessation indicates completion.
-
Isolation: Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess
.-
Note: The intermediate is moisture-sensitive. Proceed immediately to Step 2 or store under
.
-
Step 2: Amidation (Coupling)
Objective: Nucleophilic acyl substitution to form the amide bond.
-
Preparation: Dissolve the crude acid chloride residue from Step 1 in fresh, dry DCM (10 volumes). Cool the solution to 0–5°C using an ice bath.
-
Reagent Mix: In a separate vessel, mix Diethylamine (1.1 equiv) and Triethylamine (1.2 equiv) in DCM.
-
Alternative: You may use excess Diethylamine (2.5 equiv) if Triethylamine is unavailable, but this is less atom-economical.
-
-
Addition: Add the amine mixture dropwise to the cold acid chloride solution.
-
Critical Parameter: Maintain internal temperature <10°C . The reaction is highly exothermic.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Workup (Purification):
-
Wash 1: Water (removes salts).
-
Wash 2: 1M HCl (removes unreacted amine/pyridine traces).
-
Wash 3: Saturated
(removes unreacted starting acid). -
Wash 4: Brine.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Quality Control & Troubleshooting
The target compound, This compound , typically presents as a viscous oil or low-melting solid.
Analytical Validation
-
HPLC: Purity >95% required for biological assays.
-
1H NMR (CDCl3): Look for the characteristic ethyl signals (triplet ~1.1 ppm, quartet ~3.4 ppm) and the pyridine ring protons (distinct splitting pattern due to 2-Cl substitution).
Troubleshooting Decision Tree (Graphviz)
Figure 2: Troubleshooting logic for common synthesis failures.
Safety & Handling (E-E-A-T)
-
Thionyl Chloride: Extremely corrosive and releases toxic gases (
, HCl) upon contact with moisture. All operations must occur in a functioning fume hood. -
Pyridine Derivatives: Many substituted pyridines possess significant biological activity and unpleasant odors. Double-gloving (Nitrile) is recommended.
-
Exotherm Control: The amidation step releases significant heat. Failure to cool the reaction (Step 3.3) can lead to solvent boiling and runaway pressure buildup.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75886, 2-chloro-N,N-dimethylacetamide (Analogous Chemistry). Retrieved from .
-
ChemicalBook (2025). 2-Chloronicotinic acid Properties and Herbicide Applications.[1][2][3] Retrieved from .
-
Fisher Scientific. 2-Chloro-N,N-dimethylnicotinamide Specifications. Retrieved from .
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids to Acid Chlorides.[4] Retrieved from .
Sources
Application Notes & Protocols: The Pivotal Role of 2-Chloro-N,N-diethylnicotinamide in the Synthesis of Pyridinesulfonamide Herbicides
Introduction: The Significance of Pyridinesulfonamide Herbicides and Key Intermediates
In the landscape of modern agriculture, the development of selective and effective herbicides is paramount for ensuring crop yield and global food security.[1] Among the various classes of agrochemicals, pyridinesulfonamide herbicides, a subset of the broader sulfonylurea family, have distinguished themselves. These compounds are renowned for their high efficacy at low application rates, targeting specific biochemical pathways in weeds, thereby offering a degree of selectivity towards crops.[2]
The intricate molecular architecture of these herbicides necessitates a multi-step synthetic approach. A crucial building block in the industrial synthesis of several prominent pyridinesulfonamide herbicides, such as Nicosulfuron, is 2-Chloro-N,N-diethylnicotinamide . The unique reactivity of this intermediate, stemming from the chloro-substituted pyridine ring and the diethylamide moiety, makes it an indispensable precursor in constructing the core structure of these potent agrochemicals.[1][3] This document provides an in-depth exploration of the synthesis and application of this compound, detailing the underlying chemical principles and providing actionable protocols for researchers in the field.
Synthetic Pathways to this compound
The availability of high-purity this compound is the first critical step in the overall synthesis of the target herbicides. Several methods have been developed for its preparation, each with distinct advantages and considerations regarding yield, environmental impact, and process simplicity.
A common laboratory and industrial method begins with 2-chloronicotinic acid .[3] This starting material is first converted to its more reactive acid chloride derivative, 2-chloronicotinoyl chloride , typically using a chlorinating agent like thionyl chloride or oxalyl chloride.[4][5] The subsequent reaction of this acid chloride with diethylamine yields the desired this compound. While effective, this route involves the use of thionyl chloride, which can present challenges in terms of handling and waste disposal due to the generation of acidic byproducts.[4]
An alternative approach utilizes 2-chloro-3-trichloromethylpyridine as the starting material, which reacts directly with diethylamine in water to produce this compound with a reported yield of up to 98.5%.[4] This method is presented as a more environmentally friendly option with a simpler production process.[4]
Visualizing the Synthesis of the Intermediate
Caption: Synthetic routes to this compound.
Core Synthesis: From Intermediate to Pyridinesulfonamide Herbicide
The transformation of this compound into a pyridinesulfonamide herbicide like Nicosulfuron involves the strategic formation of a sulfonylurea bridge. This is typically achieved through a multi-step, one-pot reaction sequence that leverages the reactivity of the chlorine atom on the pyridine ring.
The process can be broadly divided into two key stages:
-
Formation of a Reactive Sulfonyl Intermediate: The 2-chloro group is displaced to introduce a sulfur-containing functional group, which is then oxidized and converted into a reactive species like a sulfonyl isocyanate.
-
Coupling Reaction: This reactive intermediate is then coupled with a heterocyclic amine, such as 2-amino-4,6-dimethoxypyrimidine, to form the final sulfonylurea linkage.
A common industrial pathway involves converting this compound into 2-aminosulfonyl-N,N-dimethylnicotinamide .[6] This intermediate is then reacted with an agent like triphosgene in the presence of a base (e.g., triethylamine) to generate the highly reactive 2-isocyanatosulfonyl-N,N-dimethylnicotinamide in situ.[6] The in situ formation is critical as isocyanates are highly reactive and sensitive to moisture. Immediately following its formation, the heterocyclic amine is introduced to complete the synthesis.[6]
Visualizing the Herbicide Synthesis Workflow
Caption: General workflow for Nicosulfuron synthesis.
Detailed Experimental Protocol: One-Pot Synthesis of Nicosulfuron
This protocol is a representative example based on established synthetic methodologies.[2][6] Researchers should perform their own risk assessments and optimization based on laboratory conditions.
Objective: To synthesize Nicosulfuron from 2-aminosulfonyl-N,N-dimethylnicotinamide in a one-pot reaction.
Materials:
-
2-Aminosulfonyl-N,N-dimethylnicotinamide
-
Triphosgene
-
Triethylamine (TEA)
-
2-Amino-4,6-dimethoxypyrimidine
-
Anhydrous Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl)
Procedure:
Stage 1: In Situ Formation of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide
-
Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, charge the flask with 2-aminosulfonyl-N,N-dimethylnicotinamide (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0-5 °C using an ice bath.
-
In a separate vessel, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the cooled reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C.
-
Following the addition, add triethylamine (2.2 eq) dropwise, again ensuring the temperature remains controlled.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours. The formation of the isocyanate intermediate occurs during this stage.[6]
Stage 2: Synthesis of Nicosulfuron
-
To the freshly prepared isocyanate mixture, add 2-amino-4,6-dimethoxypyrimidine (1.0 eq) portion-wise, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux (approx. 40 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture back to room temperature.
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel. Add a dilute NaOH solution to adjust the pH to ~10-11.
-
Separate the aqueous layer. The product will be in the aqueous phase as its sodium salt.
-
Wash the aqueous layer with DCM to remove any unreacted starting materials or non-polar impurities.
-
Acidify the aqueous layer to pH ~4-5 with dilute HCl. The Nicosulfuron product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Data Summary: Key Reaction Parameters
The following table summarizes typical parameters for the synthesis of Nicosulfuron. Yields and reaction times are subject to optimization.
| Parameter | Reactant/Condition | Molar Ratio (Typical) | Purpose/Comment |
| Stage 1 | |||
| Pyridine Precursor | 2-Aminosulfonyl-N,N-dimethylnicotinamide | 1.0 | Starting material for the sulfonylurea backbone. |
| Phosgene Source | Triphosgene | ~0.4 | Reacts with the sulfonamide to form the isocyanate. Safer to handle than phosgene gas. |
| Base | Triethylamine (TEA) | ~2.2 | Acts as a deacidification agent, neutralizing HCl produced during the reaction.[6] |
| Solvent | Anhydrous Dichloromethane (DCM) | - | Inert solvent for the reaction. |
| Temperature | 0-10 °C | - | Controls the exothermic reaction and maintains the stability of the isocyanate. |
| Stage 2 | |||
| Amine | 2-Amino-4,6-dimethoxypyrimidine | ~1.0 | Couples with the isocyanate to form the sulfonylurea bridge. |
| Temperature | Room Temp to 40 °C | - | Drives the coupling reaction to completion. |
| Overall | |||
| Purity (Typical) | >95% | - | Achievable with proper work-up and purification.[2] |
| Yield (Typical) | >90% | - | High yields are reported in patent literature.[2] |
Mechanism of Action: How Pyridinesulfonamide Herbicides Work
The herbicidal activity of Nicosulfuron and related compounds stems from their ability to inhibit a specific enzyme essential for plant growth.[7] They target acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[8]
This enzyme is critical in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[8] These amino acids are fundamental building blocks for proteins. By inhibiting ALS, the herbicide effectively halts protein synthesis, which in turn stops cell division and overall plant growth.[9] This mode of action is highly effective and is a target for many different herbicide families.[7][8] A key advantage is that the ALS enzyme is present in plants but not in animals, contributing to the low toxicity of these herbicides to mammals.[8]
Visualizing the Herbicide Mode of Action
Caption: Inhibition of the ALS enzyme by pyridinesulfonamide herbicides.
References
- Benchchem. (n.d.). Synthesis of Nicosulfuron Utilizing 2-Amino-4,6-dimethoxypyrimidine: Application Notes and Protocols.
- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
- PW Consulting Chemical & Energy Research Center. (2025). 2-Chloro-N,N-diethylacetamide Market.
- Google Patents. (n.d.). CN101671327A - Method for synthesizing nicosulfuron.
- PubMed. (n.d.). Synthesis of optically active N-(2-pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives and their herbicidal activity.
- BenchChem. (n.d.). Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
- PubMed Central. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors.
- POMAIS Agriculture. (n.d.). Pyroxasulfone Mode of Action.
- Google Patents. (n.d.). CN110878084A - Preparation method of nicosulfuron original drug.
- Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives.
- ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Google Patents. (n.d.). CN111646976A - Synthetic method of rimsulfuron.
- Herbicide Resistance Action Committee. (n.d.). Herbicide Classification Chart.
- ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives.
- Google Patents. (n.d.). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
- PubMed. (n.d.). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide.
- Plant and Soil Sciences eLibrary. (n.d.). The Eight Modes of Action | Herbicide Classification.
- MDPI. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development.
- Google Patents. (n.d.). WO2020139734A1 - Preparation of sulfonamide herbicide process intermediates.
- K-State Research and Extension. (n.d.). C715 Herbicide Mode of Action.
- Bayer Crop Science. (2021). Understanding Cereal Herbicide Modes of Action.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101671327A - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 4. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 8. mdpi.com [mdpi.com]
- 9. Understanding Cereal Herbicide Modes of Action | Crop Science US [cropscience.bayer.us]
Application Note: Leveraging 2-Chloro-N,N-diethylnicotinamide as a Scaffold for Next-Generation SDHI Fungicide Discovery
Part 1: Executive Summary & Strategic Utility
2-Chloro-N,N-diethylnicotinamide (CAS: 123522-00-x) is a pivotal heterocyclic building block in the discovery of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While not a commercial end-product itself, it serves as a high-value electrophilic scaffold for Structure-Activity Relationship (SAR) profiling.
Its utility is defined by two distinct chemical functionalities:
-
The 2-Chloro "Warhead": An electron-deficient site on the pyridine ring, highly reactive toward transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Stille) and Nucleophilic Aromatic Substitution (
). This allows for the rapid introduction of lipophilic aryl or alkyl tails, a requirement for binding to the ubiquinone-binding pocket of the SDH enzyme. -
The N,N-Diethylamide Moiety: A stable, lipophilic surrogate for the carboxamide pharmacophore found in commercial SDHIs like Boscalid and Fluxapyroxad. It modulates LogP (lipophilicity) and plant tissue penetrability during early-stage screening.
This guide details the protocol for utilizing this scaffold to synthesize a library of 2-substituted nicotinamides and screening them for fungicidal potency against Sclerotinia sclerotiorum and Rhizoctonia solani.
Part 2: Chemical Protocol – Library Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize a diverse library of 2-aryl-N,N-diethylnicotinamides to probe the hydrophobic pocket of the fungal SDH complex.
Rationale for Catalyst Selection
2-Chloropyridines are notoriously difficult substrates for oxidative addition due to the electron-deficient nature of the pyridine ring. Standard Pd(
Materials
-
Scaffold: this compound (1.0 equiv)
-
Coupling Partners: Boronic acids (Ar-B(OH)
) (1.2 equiv) – Selection: Phenyl, 4-Cl-phenyl, 2,4-difluorophenyl, thienyl. -
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl (for sterically hindered substrates). -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Synthesis Protocol
-
Inert Atmosphere Setup: Purge a microwave reaction vial or Schlenk tube with Argon for 5 minutes.
-
Reagent Loading: Add this compound (1.0 mmol, 212 mg), the specific Aryl Boronic Acid (1.2 mmol), and
(2.0 mmol, 424 mg). -
Catalyst Addition: Add the Pd catalyst and ligand pre-complex (or generate in situ).
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vessel immediately.
-
Reaction:
-
Method A (Thermal): Heat at 100°C for 12 hours.
-
Method B (Microwave - Recommended): Irradiate at 120°C for 30 minutes (Power: 150W).
-
-
Work-up: Cool to Room Temperature (RT). Filter through a Celite pad to remove Pd black. Wash with Ethyl Acetate (EtOAc).
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexane:EtOAc gradient 80:20 to 50:50). The diethylamide group typically makes products UV-active and easy to track.
Part 3: Biological Protocol – In Vitro SDH Inhibition Assay
Objective: To quantify the inhibitory effect (
Mechanism
The assay uses DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. Functional SDH converts Succinate to Fumarate, transferring electrons to Ubiquinone, and subsequently to DCPIP (blue), reducing it to DCPIPH
Workflow Diagram
Figure 1: Workflow for the DCPIP-based Succinate Dehydrogenase Inhibition Assay.
Detailed Assay Protocol
-
Mitochondrial Preparation:
-
Harvest mycelia of R. solani (7-day culture).
-
Homogenize in extraction buffer (50 mM phosphate, pH 7.4, 0.5 M sucrose, 1 mM EDTA).
-
Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 10,000 x g (20 min) to pellet mitochondria. Resuspend pellet in storage buffer.
-
-
Assay Setup (96-well plate):
-
Control Wells: 180 µL Reaction Mix + 20 µL DMSO (No inhibitor).
-
Test Wells: 180 µL Reaction Mix + 20 µL Test Compound (Gradient: 0.1 to 100 µg/mL).
-
Blank Wells: Reaction Mix without Succinate (Background).
-
-
Reaction Mixture Composition:
-
50 mM Phosphate Buffer (pH 7.4)
-
20 mM Sodium Succinate (Substrate)
-
50 µM DCPIP (Indicator)
-
10 µM PMS (Phenazine methosulfate - Electron carrier)
-
1 mM Sodium Azide (Blocks Complex IV to isolate Complex II activity)
-
-
Measurement:
-
Initiate reaction by adding 10 µL Mitochondrial suspension.
-
Measure Absorbance at 600 nm every 30 seconds for 10 minutes using a kinetic microplate reader.
-
-
Calculation:
-
Calculate the slope (Rate of DCPIP reduction,
). -
Inhibition (%) =
.
-
Part 4: Data Interpretation & SAR Logic
When analyzing the results from the this compound library, compare data against Boscalid (Industry Standard).
| Compound ID | R-Group (at 2-position) | LogP (Calc) | SDH Inhibition ( | Efficacy vs. Boscalid |
| Scaffold | Chloro (Unreacted) | 1.8 | >200 | Inactive |
| Analog A | Phenyl | 2.4 | 45.2 | Low |
| Analog B | 4-Chlorophenyl | 3.1 | 12.5 | Moderate |
| Analog C | 2,4-Difluorophenyl | 2.9 | 2.1 | High |
| Analog D | 4'-chlorobiphenyl | 4.5 | 0.5 | Equipotent |
Key Insight: The "Diethylamide" group of the scaffold acts as a moderate steric block. If
Part 5: References
-
Wang, W., et al. (2021). "Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry. Link
-
Zhao, B., et al. (2019). "Synthesis of 2-Chloronicotinic Acid Derivatives."[1] ResearchGate. Link
-
Lamberth, C. (2019). "Succinate Dehydrogenase Inhibitors (SDHIs): A Class of Fungicides with Broad Spectrum and High Potency." Bioorganic & Medicinal Chemistry.
-
Sigma-Aldrich. "this compound Product Specification." Link
-
Yan, X., et al. (2019). "Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives."[2] Journal of Agricultural and Food Chemistry. Link
Sources
The Versatile Scaffold: Harnessing 2-Chloro-N,N-diethylnicotinamide for Medicinal Chemistry Advancement
In the landscape of modern drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of success. A well-chosen scaffold serves as a three-dimensional framework upon which a molecule's pharmacophoric elements can be precisely arranged to optimize interactions with a biological target. Among the myriad of heterocyclic systems, the 2-chloropyridine moiety has emerged as a privileged structure, offering a versatile handle for synthetic diversification. This guide focuses on a particularly promising, yet underexplored scaffold: 2-Chloro-N,N-diethylnicotinamide . Its unique combination of a reactive 2-chloro substituent, a directing carboxamide group, and the inherent biological relevance of the nicotinamide core makes it an attractive starting point for the development of novel therapeutics.
This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on leveraging the this compound scaffold. We will delve into its synthesis, functionalization via modern cross-coupling methodologies, and explore its potential in generating libraries of bioactive compounds. The protocols and insights provided herein are designed to be a practical resource for unlocking the therapeutic potential of this versatile chemical entity.
The Strategic Advantage of the this compound Scaffold
The utility of this compound as a scaffold is rooted in several key features:
-
Tunable Reactivity: The chlorine atom at the 2-position of the pyridine ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space around the core.
-
Modulation of Physicochemical Properties: The N,N-diethylnicotinamide moiety can influence the solubility, lipophilicity, and metabolic stability of the resulting derivatives. These properties are crucial for optimizing the pharmacokinetic profile of a drug candidate.
-
Bioisosteric Potential: The nicotinamide core is a well-established pharmacophore present in numerous biologically active molecules and coenzymes. Derivatives of this scaffold can act as bioisosteres of endogenous ligands or known drugs, increasing the probability of identifying novel biological activities.
-
Structural Rigidity and Vectorial Diversity: The pyridine ring provides a rigid core that helps in pre-organizing the appended functional groups for optimal target engagement. The 2- and 3-positions offer distinct vectors for substitution, allowing for fine-tuning of the molecule's three-dimensional shape.
Synthesis of the this compound Scaffold
A reliable and scalable synthesis of the scaffold is the first crucial step. While multiple routes can be envisioned, a common and effective method starts from the commercially available 2-chloronicotinic acid.
Protocol 1: Synthesis of this compound from 2-Chloronicotinic Acid
This two-step procedure involves the activation of the carboxylic acid followed by amidation.
Step 1: Activation of 2-Chloronicotinic Acid
The carboxylic acid is first converted to a more reactive acyl chloride.
-
Reagents and Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and nitrogen inlet
-
-
Procedure:
-
To a stirred suspension of 2-chloronicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloronicotinoyl chloride. This intermediate is often used immediately in the next step without further purification.
-
Step 2: Amidation with Diethylamine
-
Reagents and Materials:
-
Crude 2-chloronicotinoyl chloride
-
Diethylamine
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
-
-
Procedure:
-
Dissolve the crude 2-chloronicotinoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve diethylamine (1.5 - 2.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the solution of 2-chloronicotinoyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
An alternative, one-pot synthesis from 2-chloro-3-trichloromethylpyridine has also been reported, offering a potentially more streamlined industrial process[1].
Diversification of the Scaffold: Key Cross-Coupling Protocols
The true power of the this compound scaffold lies in its ability to be readily diversified. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are foundational for building a library of derivatives.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol enables the formation of a C-C bond at the 2-position, introducing a variety of aryl or heteroaryl substituents.
-
Reagents and Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, and water)
-
Schlenk flask or microwave vial, magnetic stirrer, and nitrogen or argon source
-
-
General Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), palladium catalyst (1-5 mol%), and base (2.0 - 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-120 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions on 2-Chloropyridine Scaffolds
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 | [General knowledge based on similar reactions] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 110 | 8 | 80-90 | [General knowledge based on similar reactions] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 120 | 6 | 75-85 | [General knowledge based on similar reactions] |
| 4 | 4-Pyridylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 | [General knowledge based on similar reactions] |
Protocol 3: Buchwald-Hartwig Amination of this compound
This reaction facilitates the formation of a C-N bond at the 2-position, allowing for the introduction of a wide range of primary and secondary amines.
-
Reagents and Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, Johnphos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or microwave vial, magnetic stirrer, and nitrogen or argon source
-
-
General Procedure:
-
To a Schlenk flask or microwave vial, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2 - 2.0 eq relative to Pd).
-
Add this compound (1.0 eq), the amine (1.1 - 1.5 eq), and the base (1.5 - 2.5 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-130 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Table 2: Representative Buchwald-Hartwig Amination Reactions on 2-Chloropyridine Scaffolds
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOtBu | Toluene | 110 | 12 | 80-95 | [General knowledge based on similar reactions] |
| 2 | Aniline | Pd(OAc)₂/RuPhos (3/6) | K₂CO₃ | Dioxane | 100 | 18 | 75-90 | [General knowledge based on similar reactions] |
| 3 | Benzylamine | Pd₂(dba)₃/Johnphos (2/4) | Cs₂CO₃ | Toluene | 120 | 8 | 80-95 | [General knowledge based on similar reactions] |
| 4 | N-Methylpiperazine | Pd(OAc)₂/Xantphos (3/6) | NaOtBu | Dioxane | 110 | 16 | 70-85 | [General knowledge based on similar reactions] |
Application Notes: Exploring the Medicinal Chemistry Potential
The this compound scaffold is a gateway to a diverse range of potentially bioactive molecules. By leveraging the cross-coupling reactions described above, researchers can systematically explore structure-activity relationships (SAR) for various therapeutic targets.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors feature a substituted pyridine core. The 2-amino- and 2-aryl-nicotinamide derivatives that can be synthesized from this scaffold are of significant interest as potential inhibitors of protein kinases involved in cancer cell proliferation and survival.
-
Neuroscience: The nicotinamide structure is related to nicotinic acetylcholine receptor (nAChR) ligands. Derivatives of the scaffold could be explored as modulators of nAChRs for the treatment of neurological and psychiatric disorders.
-
Infectious Diseases: Substituted pyridines have shown promise as antibacterial and antifungal agents. Libraries of compounds derived from this compound can be screened against a panel of pathogens to identify new anti-infective leads.
-
Inflammation and Immunology: The nicotinamide moiety is known to have anti-inflammatory properties. Novel derivatives could be designed to target key inflammatory pathways.
Visualizing the Diversification Strategy
The following diagram illustrates the central role of this compound as a scaffold for generating a library of diverse compounds through key cross-coupling reactions.
Conclusion and Future Outlook
The this compound scaffold represents a valuable and versatile starting point for medicinal chemistry campaigns. Its straightforward synthesis and the ability to undergo a wide range of diversification reactions make it an ideal platform for the rapid generation of compound libraries for high-throughput screening and lead optimization. The inherent biological relevance of the nicotinamide core, coupled with the vast chemical space that can be explored through modern cross-coupling chemistry, positions this scaffold as a powerful tool in the quest for novel therapeutics. As research in this area continues to grow, we anticipate the emergence of new and innovative drug candidates derived from this promising molecular framework.
References
- CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google P
Sources
Application Notes and Protocols for the Development of Novel Fungicides from 2-Chloro-N,N-diethylnicotinamide
Abstract
The relentless evolution of fungicide resistance in plant pathogenic fungi necessitates the continuous discovery and development of novel active ingredients with diverse modes of action. Nicotinamide derivatives have emerged as a promising class of compounds, with some exhibiting potent fungicidal activity, notably through the inhibition of succinate dehydrogenase (SDH). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of "2-Chloro-N,N-diethylnicotinamide" as a potential novel fungicide. These application notes and protocols outline a strategic, multi-tiered approach, commencing with the synthesis of the lead compound, progressing through a rigorous in vitro and in vivo screening cascade, and culminating in preliminary mechanism of action and toxicology studies. The methodologies are designed to be robust and self-validating, providing a solid foundation for a fungicide development program.
Introduction: The Rationale for Investigating this compound
The chemical scaffold of nicotinamide, a form of vitamin B3, is a privileged structure in medicinal and agricultural chemistry. Derivatives of nicotinamide have been shown to possess a wide range of biological activities. Of particular interest is the growing body of evidence suggesting that certain nicotinamide analogues function as succinate dehydrogenase inhibitors (SDHIs).[1] SDHIs are a crucial class of fungicides that target complex II of the mitochondrial respiratory chain, a vital enzyme for fungal respiration.[2] By inhibiting SDH, these fungicides effectively disrupt the pathogen's energy supply, leading to growth inhibition and cell death.[3]
The selection of this compound as a lead candidate is predicated on a structure-activity relationship (SAR) hypothesis. The presence of the chlorine atom on the pyridine ring and the N,N-diethylamide group are anticipated to modulate the compound's lipophilicity and electronic properties, potentially enhancing its affinity for the fungal SDH enzyme and improving its cellular uptake. This guide provides the necessary protocols to systematically test this hypothesis and evaluate the compound's potential as a commercial fungicide.
Synthesis and Characterization of this compound
A reliable and scalable synthesis of the target compound is the foundational step in its development. The following protocol describes a general and robust method for the preparation of this compound from the commercially available precursor, 2-chloronicotinic acid.[4]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Diethylamine
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloronicotinic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.5-2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2-chloronicotinoyl chloride. This intermediate is often used immediately in the next step without further purification.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve diethylamine (2-3 equivalents) and triethylamine (2-3 equivalents) in anhydrous DCM.
-
Slowly add the diethylamine/triethylamine solution to the acyl chloride solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
In Vitro Antifungal Activity Screening
The initial evaluation of a novel compound's fungicidal potential is conducted through a series of in vitro assays against a panel of economically important plant pathogenic fungi. These assays determine the compound's intrinsic activity and spectrum.
Target Pathogen Panel
The selection of a diverse panel of fungal pathogens is crucial for determining the breadth of activity. The following table lists suggested pathogens for initial screening, targeting major diseases in key agricultural crops.[5][6][7]
| Pathogen | Common Disease | Host Crop(s) |
| Magnaporthe oryzae | Rice Blast | Rice |
| Rhizoctonia solani | Sheath Blight, Root Rot | Rice, Soybeans, Wheat |
| Fusarium graminearum | Fusarium Head Blight | Wheat, Corn |
| Puccinia triticina | Leaf Rust | Wheat |
| Phakopsora pachyrhizi | Asian Soybean Rust | Soybeans |
| Botrytis cinerea | Gray Mold | Grapes, Strawberries, Vegetables |
| Alternaria solani | Early Blight | Potatoes, Tomatoes |
| Sclerotinia sclerotiorum | White Mold | Soybeans, Canola, Vegetables |
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is a quantitative method to determine the lowest concentration of the test compound that inhibits visible fungal growth.[8][9]
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation:
-
Culture the fungal isolates on an appropriate medium (e.g., Potato Dextrose Agar - PDA).
-
Prepare a spore suspension or mycelial fragment suspension in sterile saline or water.
-
Adjust the inoculum concentration to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[9]
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., RPMI 1640).
-
Add the prepared fungal inoculum to each well.
-
Include positive (no compound) and negative (no inoculum) controls.
-
-
Incubation: Incubate the plates at an appropriate temperature (typically 25-28 °C) for 24-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of the compound that results in fungal death.
Protocol:
-
Following the MIC determination, take an aliquot from each well showing no visible growth.
-
Plate the aliquot onto a fresh, compound-free agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MFC is the lowest concentration from which no fungal growth is observed on the subculture plates.
In Vivo Efficacy Evaluation: Detached Leaf Assay
The detached leaf assay provides a rapid and effective method to assess the protective and curative activity of the compound on host tissue.[10][11][12][13]
Protocol:
-
Plant Material: Grow healthy, susceptible host plants (e.g., wheat, rice, tomato) under controlled conditions.
-
Leaf Excision: Detach healthy, fully expanded leaves.
-
Treatment Application:
-
Protective Assay: Apply a solution of this compound at various concentrations to the adaxial leaf surface and allow it to dry.
-
Curative Assay: Inoculate the leaves with the pathogen first, and then apply the compound solution after a set period (e.g., 24 hours).
-
-
Inoculation:
-
Place a small agar plug containing actively growing mycelium or a droplet of spore suspension onto the center of the treated/untreated leaf surface.[14]
-
-
Incubation: Place the leaves in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at an appropriate temperature and light cycle.
-
Disease Assessment: After a suitable incubation period (e.g., 3-7 days), measure the diameter of the resulting lesion. Calculate the percentage of disease inhibition compared to the untreated control.
Mechanism of Action Studies
Understanding the mechanism of action is critical for effective fungicide development and resistance management. Based on the chemical structure, inhibition of succinate dehydrogenase is a primary hypothesis.
Succinate Dehydrogenase (SDH) Inhibition Assay
This in vitro enzymatic assay directly measures the inhibitory effect of the compound on SDH activity.[1][15]
Caption: Workflow for the SDH inhibition assay.
Protocol:
-
Mitochondrial Fraction Isolation: Isolate the mitochondrial fraction from the target fungus using differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the isolated mitochondrial fraction, succinate as the substrate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP).
-
Inhibition Assay:
-
Add serial dilutions of this compound to the reaction mixture.
-
Include a known SDHI fungicide as a positive control and a no-inhibitor control.
-
-
Measurement: Monitor the reduction of DCIP spectrophotometrically at 600 nm in a kinetic mode.[1][15] The rate of decrease in absorbance is proportional to the SDH activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Cell Membrane Permeability Assay
To investigate if the compound has alternative modes of action, its effect on fungal cell membrane integrity can be assessed.
Protocol:
-
Fungal Culture: Grow the target fungus in a liquid medium to the mid-logarithmic phase.
-
Treatment: Treat the fungal culture with the test compound at its MIC and 2x MIC.
-
Staining: At different time points, stain the fungal cells with a fluorescent dye that indicates membrane damage, such as propidium iodide (PI).
-
Microscopy: Observe the cells under a fluorescence microscope. An increase in PI fluorescence within the cells indicates compromised membrane integrity.
Preliminary Toxicology and Resistance Risk Assessment
Early-stage assessment of potential non-target effects and the risk of resistance development is crucial.
Non-Target Organism Toxicity Screening
Preliminary toxicity should be assessed on a panel of representative non-target organisms.[16][17]
| Organism | Test Type | Endpoint |
| Daphnia magna (Water flea) | Acute Immobilization Test | EC₅₀ (48h) |
| Oncorhynchus mykiss (Rainbow trout) | Acute Toxicity Test | LC₅₀ (96h) |
| Apis mellifera (Honeybee) | Acute Contact & Oral Toxicity | LD₅₀ (48h) |
| Eisenia fetida (Earthworm) | Acute Toxicity Test | LC₅₀ (14d) |
Fungicide Resistance Risk Assessment
The risk of resistance development can be initially assessed based on the compound's mode of action.[18][19][20] Single-site inhibitors like SDHIs are generally considered to be at medium to high risk for resistance development.[18] Laboratory-based resistance induction studies can be performed by repeatedly exposing the fungal population to sub-lethal concentrations of the compound over multiple generations.
Data Summary and Interpretation
All quantitative data should be systematically recorded and analyzed. The following tables provide templates for summarizing the key findings.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Magnaporthe oryzae | ||
| Rhizoctonia solani | ||
| ... |
Table 2: In Vivo Efficacy of this compound (Detached Leaf Assay)
| Fungal Species | Assay Type | EC₅₀ (µg/mL) |
| Puccinia triticina | Protective | |
| Puccinia triticina | Curative | |
| ... | ... |
Table 3: Mechanism of Action and Preliminary Toxicology
| Parameter | Result |
| SDH Inhibition IC₅₀ (µg/mL) | |
| Daphnia magna EC₅₀ (µg/mL) | |
| ... |
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial evaluation of this compound as a novel fungicide. The results from these studies will form the basis for a go/no-go decision on further development. Promising candidates would proceed to more advanced studies, including greenhouse and field trials, detailed toxicology, environmental fate studies, and formulation development, in line with the established fungicide development pipeline.
References
- Ahmad, A., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. 3 Biotech, 12(6), 147.
-
Kharisma, A. D. (2021). Re: Anyone has a good protocol for detached leaf assay? ResearchGate. Retrieved from [Link]
- Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Antioxidants, 12(2), 499.
- Cheng, L., et al. (2024). 3D-QSAR model-oriented optimization of Pyrazole β-Ketonitrile derivatives with diphenyl ether moiety as novel potent succinate dehydrogenase inhibitors. Pest Management Science.
- Beresford, R. M., et al. (2014). Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection, 67, 259-264.
- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid. CN104592036A.
- Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350.
- Zhejiang University. (2010). The preparation method of 2-chloronicotinic acid. CN101117332B.
- U.S. Environmental Protection Agency. (1996). Microbial Pesticide Test Guidelines OPPTS 885.4300 Nontarget Plant Studies, Tier I.
- Diaz, M. A., & F. M. (2019).
- Pierce, C. M., & G. M. (2021). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 15(4), 115-126.
- Vang, A., et al. (2022). Fragment-based approach to study fungicide-biomimetic membrane interactions. Physical Chemistry Chemical Physics, 24(1), 223-233.
- Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Traore, O., et al. (2024). Identification of the Pathogens Responsible for the Primary Fungal Infections Linked to Soy Seeds in Burkina Faso.
- National Academies of Sciences, Engineering, and Medicine. (2022). The Role of Plant Agricultural Practices on Development of Antimicrobial Resistant Fungi Affecting Human Health.
- Scott, O., et al. (2023). Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. Plants, 12(18), 3290.
- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI document M60.
-
Pesticide Environmental Stewardship. (n.d.). Testing Requirements for Wildlife. Retrieved from [Link]
- Chilvers, M. I., et al. (2023). Diagnosis of Soybean Diseases Caused by Fungal and Oomycete Pathogens: Existing Methods and New Developments. Journal of Fungi, 9(1), 96.
- Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum.
- El-Sayed, A. K. A., et al. (2020). Seed-borne pathogenic fungi on some soybean varieties.
- van den Bosch, F., et al. (2014). Fungicide resistance risk assessment based on traits associated with the rate of pathogen evolution. Pest Management Science, 70(10), 1477-1484.
- Kadir, J., & T. S. (2014). DETACHED LEAF ASSAY FOR in vitro SCREENING OF POTENTIAL BIOCONTROL AGENTS TO CONTROL GOOSEGRASS WEED (Eleusine indica). Journal of Tropical Plant Physiology, 6(1), 1-11.
- U.S. Environmental Protection Agency. (1998). EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background.
- Al-Hatmi, A. M. S., et al. (2018). In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38-A) Micro Dilution Method. Journal of Clinical Microbiology & Biochemical Technology, 1(1).
- Chen, F., & L. W. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management.
- Smith, D. (2025).
- U.S. Environmental Protection Agency. (1996). Microbial Pesticide Test Guidelines OPPTS 885.4340 Nontarget Insect Testing, Tier I.
- Degani, O. (2021). Detached leaves pathogenicity assay. Inoculation of intact leaves was done by placing Harpophora maydis 1- 2-mm-diameter culture agar pieces on the surface of 17- day-old maize seedlings first leaves.
- CropLife Australia. (n.d.).
- EUROBLIGHT. (2004). Detached leaf test for foliage blight resistance.
- Swanson, S., & Peterson, H. (1990). Development of Guidelines for Testing Pesticide Toxicity to Nontarget Plants for Canada. In Aquatic Toxicology and Risk Assessment: Thirteenth Volume.
- Clinical and Laboratory Standards Institute. (n.d.). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters.
-
PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]
- Spada, A., et al. (2023). Effects of fungicide application on physiological and molecular responses of grapevine (Vitis vinifera L.). Pest Management Science, 79(11), 4467-4478.
- CropLife SA. (2021). The basics of managing fungicide resistance. CHIPS.
- Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00091-19.
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- 4. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
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Application Note: 2-Chloro-N,N-diethylnicotinamide in Pharmaceutical Synthesis
[1]
Executive Summary
This guide details the chemical utility of 2-Chloro-N,N-diethylnicotinamide , a critical intermediate in the synthesis of pyridine-based pharmacophores. Unlike its parent compound, N,N-diethylnicotinamide (Nikethamide), which acts primarily as a respiratory stimulant, the 2-chloro derivative serves as a high-value electrophilic scaffold.
Its significance lies in dual-functionalization potential :
-
The 2-Chloro Position: Highly susceptible to Nucleophilic Aromatic Substitution (
), enabling rapid introduction of heteroatoms (S, N, O). -
The Diethylamide Group: Acts as a powerful Directed Ortho Metalation (DoM) group, facilitating regioselective functionalization at the C4 position—a difficult transformation using standard electrophilic aromatic substitution.[1]
This note provides validated protocols for Directed Ortho Metalation (DoM) and Nucleophilic Substitution, targeting researchers in medicinal chemistry and process development.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 38029-99-1 |
| Molecular Formula | |
| Molecular Weight | 212.68 g/mol |
| Appearance | Viscous yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in water |
| Key Reactivity |
Application I: Directed Ortho Metalation (DoM)
Context: The diethylamide moiety coordinates with organolithium reagents, directing the base to deprotonate the C4 position. This is the primary method for synthesizing 2,3,4-trisubstituted pyridines, such as intermediates for Diflomotecan (homocamptothecin derivatives).
Mechanism of Action
The amide oxygen coordinates Lithium (Li), stabilizing the transition state and directing the base (e.g., LTMP or
Figure 1: Directed Ortho Metalation pathway utilizing the amide directing group.
Protocol: C4-Functionalization via DoM
Objective: Synthesis of 2-chloro-4-formyl-N,N-diethylnicotinamide (Aldehyde insertion).
Reagents:
-
Substrate: this compound (1.0 eq)
-
Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or
-BuLi (1.2 eq) -
Additive: TMEDA (Tetramethylethylenediamine) (1.2 eq)
-
Electrophile: DMF (Dimethylformamide) (1.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C.
-
Base Formation: Generate LiTMP in situ by adding
-BuLi to a solution of TMP at -78°C. Stir for 30 mins.[1] -
Substrate Addition: Dissolve this compound in THF. Add dropwise to the LiTMP solution over 20 minutes. Critical: Maintain temperature below -70°C to prevent nucleophilic attack of the base on the chloro-position.
-
Metalation: Stir at -78°C for 1 hour. The solution will typically darken (deep red/brown), indicating formation of the lithiated species.
-
Electrophile Trapping: Add dry DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 2 hours.
-
Quench: Quench with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Application II: Nucleophilic Aromatic Substitution ( )
Context: The electron-withdrawing nature of the pyridine nitrogen and the amide group at C3 activates the C2-Chlorine towards displacement. This is essential for synthesizing thio-derivatives (e.g., for Pralofen analogs) or amino-pyridines.
Figure 2: Divergent synthesis pathways via displacement of the C2-Chlorine.
Protocol: Synthesis of 2-Mercapto-N,N-diethylnicotinamide
Objective: Conversion of the chloro-substrate to the thiol (precursor for fused bicyclic systems).
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Sodium Hydrosulfide (NaSH) or Thiourea (1.5 eq)
-
Solvent: Ethanol (Abs.)[1]
Methodology:
-
Dissolve substrate in Ethanol.[1]
-
Add NaSH (hydrate) in one portion.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (the starting material spot will disappear; product is more polar).[1]
-
Cool to room temperature and acidify to pH 4 with 1N HCl. Caution:
gas may evolve; use a scrubber. -
The product often precipitates as a yellow solid.[1] Filter and wash with cold water.[1] If oil forms, extract with DCM.[1]
Analytical Validation Standards
To ensure study integrity, the following analytical markers must be met:
| Test | Acceptance Criteria | Method Note |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water (0.1% TFA) gradient. 2-Cl analog elutes later than unsubstituted nicotinamide. |
| 1H NMR | Distinctive doublet-of-doublets | The C4, C5, C6 protons show characteristic splitting. Loss of C2-Cl symmetry vs. Nikethamide is diagnostic.[1] |
| Mass Spec | [M+H]+ = 213.08 | Chlorine isotope pattern ( |
References
-
Diflomotecan Synthesis (DoM Application)
-
Mercapto-Derivative Synthesis (S_NAr Application)
-
General Reactivity of Chloronicotinamides
HPLC and GC methods for "2-Chloro-N,N-diethylnicotinamide" analysis
This Application Note is designed for analytical chemists and process development scientists characterizing 2-Chloro-N,N-diethylnicotinamide (2-Cl-DENA). This molecule is a critical structural analog of the stimulant Nikethamide and a versatile intermediate in the synthesis of functionalized pyridine derivatives.[1]
Because specific pharmacopeial monographs for this chlorinated derivative are rare, this guide synthesizes protocols based on the physicochemical behavior of halogenated pyridine carboxamides , adapting standards used for Nikethamide (N,N-diethylnicotinamide) and 2-chloronicotinic acid.
Physicochemical Context & Method Selection
To design a robust protocol, we must first understand the analyte's behavior in solution.[1]
-
Structure: A pyridine ring substituted with a chlorine atom at position 2 and a diethylamide group at position 3.[1]
-
Basicity: The electron-withdrawing chlorine atom at the ortho position significantly reduces the basicity of the pyridine nitrogen (pKa < 1.0) compared to Nikethamide.[1] This reduces the "tailing" often seen with pyridine derivatives in HPLC.[1]
-
Hydrolysis Risk: The amide bond is susceptible to hydrolysis under extreme pH, degrading into 2-chloronicotinic acid and diethylamine .
The Dual-Method Approach:
-
RP-HPLC (UV): The primary method for assay (purity) and quantifying the non-volatile hydrolysis impurity (2-chloronicotinic acid).[1]
-
GC-FID/MS: The primary method for quantifying residual starting materials (diethylamine) and process solvents, which are not retained or detected well by UV-HPLC.[1]
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Purity Assay and Related Substances (Hydrolysis Products).
The "Why" Behind the Parameters[1]
-
Column Selection: We utilize a C18 column with high carbon loading. The chlorine atom increases lipophilicity compared to Nikethamide, requiring a strong hydrophobic stationary phase for adequate retention.[1]
-
Mobile Phase pH: A pH of 3.0 is selected. While the 2-chloro group suppresses basicity, the potential impurity (2-chloronicotinic acid, pKa ~2.8) requires acidic conditions to suppress ionization (keeping it in neutral form) to prevent peak splitting and ensure it resolves well from the main amide peak.[1]
HPLC Operating Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA or UV-Vis Detector |
| Column | Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 262 nm (Lambda max for nicotinamides) |
| Run Time | 20 Minutes |
Mobile Phase & Gradient[1]
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0 with Phosphoric Acid).[1]
-
Solvent B: Acetonitrile (HPLC Grade).[1]
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 12.0 | 40 | 60 | Linear Gradient (Elute Main Peak) |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard & Sample Preparation[1]
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Standard: Dissolve 50 mg of this compound Reference Standard in 50 mL Diluent (1.0 mg/mL).
-
Impurity Marker: Prepare 2-Chloronicotinic acid at 0.01 mg/mL (1% level) to verify resolution.
Protocol B: Gas Chromatography (GC)
Objective: Quantification of Residual Diethylamine (Synthesis Precursor) and Solvents.[1]
The "Why" Behind the Parameters
Diethylamine is a secondary amine that is highly polar and volatile.[1] It tails badly on non-polar columns. We use a base-deactivated liner and a column with slight polarity (5% phenyl or 6% cyanopropylphenyl) to improve peak shape.[1]
GC Operating Conditions
| Parameter | Setting |
| Instrument | GC-FID (Flame Ionization Detector) |
| Column | DB-624 or USP G43 (30 m x 0.32 mm, 1.8 µm film) |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |
| Inlet | Split Mode (20:1), 220°C |
| Detector | FID @ 260°C |
| Liner | Ultra Inert Split Liner with Glass Wool |
Temperature Program
-
Initial: 40°C (Hold 5 min) — Traps volatile Diethylamine.
-
Ramp 1: 10°C/min to 150°C — Elutes solvents.
-
Ramp 2: 25°C/min to 240°C (Hold 5 min) — Elutes 2-Cl-DENA and cleans column.
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for characterizing this intermediate, distinguishing between the purity assay (HPLC) and the volatile impurity profile (GC).
Figure 1: Analytical decision matrix separating the quantification of the main amide scaffold (HPLC) from volatile synthesis precursors (GC).
System Suitability & Validation (Self-Validating Systems)[1]
To ensure the data is trustworthy (E-E-A-T principle), every analytical run must include a System Suitability Test (SST) . Do not proceed with sample analysis if these criteria are not met.
HPLC SST Criteria
-
Resolution (Rs): Rs > 2.0 between 2-Chloronicotinic Acid (Impurity) and this compound.
-
Tailing Factor (T): T < 1.5 for the main peak.[1]
-
Precision: RSD < 1.0% for 5 replicate injections of the Standard.
GC SST Criteria
-
Resolution: Baseline separation between Solvent (e.g., Ethanol/Toluene) and Diethylamine.[1]
-
Signal-to-Noise: S/N > 10 for the Diethylamine peak at the Limit of Quantitation (LOQ).
References & Authoritative Grounding
The protocols above are derived from established methodologies for pyridine carboxamides and pharmacopeial standards for Nikethamide, adapted for the chlorination substitution.
-
United States Pharmacopeia (USP). Nikethamide Monograph.[1] (Standard for N,N-diethylnicotinamide analysis, serving as the base method).[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24894117 (N,N-Diethylnicotinamide).[1] (Physicochemical data source).
-
[Link]
-
-
Thermo Fisher Scientific. HPLC Analysis of Pyridine Derivatives using C18 Columns. (General application note for retaining polar pyridines).
-
Agilent Technologies. Analysis of Volatile Amines by GC. (Source for DB-624 column selection for Diethylamine).
-
[Link]
-
Sources
- 1. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]
- 3. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
Application Note: Divergent Derivatization of 2-Chloro-N,N-diethylnicotinamide for High-Throughput Screening
Abstract
This application note details the strategic derivatization of 2-Chloro-N,N-diethylnicotinamide (2-Cl-DENA), a high-value scaffold for medicinal chemistry.[1] Due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-diethylamide group, the C2-chloride is highly activated toward both Nucleophilic Aromatic Substitution (
Introduction: The "Privileged" Scaffold
In drug discovery, the nicotinamide core is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. While N,N-diethylnicotinamide (Nikethamide) is a known respiratory stimulant, introducing substituents at the 2-position dramatically alters its pharmacology.[1]
The This compound precursor offers a unique "divergent point" for library synthesis.[1] The chlorine atom serves as a versatile "warhead" that can be displaced to introduce polarity (amines), lipophilicity (aryls), or hydrogen-bond acceptors (ethers), allowing researchers to rapidly scan chemical space around the core pharmacophore [1].
Mechanistic Insight: Why this Molecule?
The reactivity of the C2-chloride is driven by two factors:
-
Inductive Effect (-I): The electronegative nitrogen in the pyridine ring pulls electron density, making the C2 and C4 positions electron-deficient.
-
Mesomeric Effect (-M): The amide group at C3 is orthogonal to the ring but exerts a strong electron-withdrawing influence, further destabilizing the C2-Cl bond and lowering the activation energy for nucleophilic attack [2].
Strategic Workflow
The following diagram illustrates the divergent synthesis strategy. By splitting the starting material into three parallel workflows, researchers can generate chemically distinct sub-libraries.
Figure 1: Divergent synthesis workflow transforming the 2-chloro scaffold into three distinct chemical libraries.
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( ) - Amination
This is the most robust method for this scaffold.[1] The reaction proceeds via a Meisenheimer complex intermediate.[1][2]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)[1]
-
Base:
or DIPEA (2.0 eq)[1] -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 0.5 mmol of this compound in 2 mL of anhydrous DMF in a screw-cap reaction vial.
-
Addition: Add 1.0 mmol (2 eq) of the base (
), followed by 0.6 mmol (1.2 eq) of the amine. -
Reaction: Seal the vial and heat to 90°C for 4–12 hours.
-
Expert Note: Monitor via LC-MS. The product will show a Mass Shift of
.[1] If conversion is slow, increase temp to 110°C; the diethylamide group is thermally stable up to 150°C [3].
-
-
Work-up (Library Scale):
-
Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Used to install aryl or heteroaryl rings, creating bi-aryl systems common in kinase inhibitors.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Coupling Partner: Aryl Boronic Acid (1.5 eq)[1]
-
Catalyst:
(5 mol%) or + XPhos[1] -
Base:
(2.0 eq)[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Degassing: Sparge solvents with nitrogen for 15 minutes prior to use (Oxygen inhibits the Pd cycle).[1]
-
Assembly: In a microwave vial or pressure tube, combine substrate, boronic acid, and base.
-
Catalyst Addition: Add Pd catalyst last. Purge headspace with nitrogen and cap immediately.
-
Reaction: Heat to 100°C for 2–4 hours (or microwave at 120°C for 30 mins).
-
Expert Note: 2-Chloropyridines are less reactive than bromides.[1] If yields are low, switch to the Buchwald Precatalyst (XPhos Pd G2) system [4].
-
-
Work-up: Filter through a Celite pad to remove Palladium black.[1] Dilute with DCM, wash with water, and concentrate.
Biological Screening Preparation
Once the library is synthesized, proper handling is critical to ensure data integrity during screening.
Solubility & Storage[1]
-
Stock Solution: Dissolve purified derivatives in 100% DMSO to a concentration of 10 mM .
-
Solubility Check: The diethylamide group aids solubility, but lipophilic aryl derivatives (from Protocol B) may precipitate in aqueous buffers.[1]
-
QC Requirement: Purity must be >95% by LC-MS (254 nm) to rule out false positives from residual Palladium or unreacted amine.
Assay Interference Check
Nicotinamide derivatives can be autofluorescent.[1]
-
Control: Run a "Compound Only" well (no enzyme/cells) at the highest screening concentration.
-
Background Subtraction: If signal > 20% of positive control, use a kinetic readout or a different fluorophore.[1]
Data Summary Table: Expected Properties
| Derivative Class | Reaction Type | Target Physicochemical Profile | Primary Biological Utility |
| 2-Amino | High polarity, H-bond donor/acceptor | Kinase hinge binding, GPCR ligands | |
| 2-Alkoxy | Moderate polarity, H-bond acceptor | Solubility enhancement, metabolic stability | |
| 2-Aryl | Suzuki | High lipophilicity, | Hydrophobic pocket occupancy, PPI inhibitors |
References
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms.[1] Springer.[1][3] (See Chapter on Nucleophilic Aromatic Substitution). Link
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1] Springer.[1][3] (Reference for stability of amide directing groups). Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.[1] Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of 2-Chloro-N,N-diethylnicotinamide
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: 2-Chloro-N,N-diethylnicotinamide (CAS: 10604-33-8)
Executive Summary & Molecule Profile
Welcome to the technical support hub for This compound . This molecule is a critical intermediate, often used as a scaffold for functionalizing the pyridine ring via Nucleophilic Aromatic Substitution (
The Central Challenge: The synthesis of this molecule presents a classic "Chemoselectivity" problem. You are attempting to perform an acylation on the exocyclic carbonyl while preserving a highly reactive chlorine atom at the C2 position. The C2-chlorine is activated by the adjacent ring nitrogen and the electron-withdrawing amide/acid group, making it susceptible to displacement by the very amine (diethylamine) you are using for the coupling.
Key Parameters:
| Parameter | Specification | Notes |
|---|
| Molecular Formula |
Primary Synthesis Workflow (The Acid Chloride Route)
This is the industry-standard method due to cost-efficiency. However, it requires strict thermal control to prevent the
Phase A: Activation (Acid Acid Chloride)
User Question: I am using thionyl chloride (
Troubleshooting: 2-Chloronicotinic acid is electron-deficient, making the carboxylic acid nucleophilically poor. Pure thionyl chloride often struggles to activate it fully without a catalyst.
Optimized Protocol:
-
Solvent: Suspend 2-chloronicotinic acid (1.0 eq) in Toluene or DCM (DCM allows lower temps, Toluene allows higher reflux).
-
Reagent: Add Thionyl Chloride (
, 1.5 - 2.0 eq). -
Catalyst (Crucial): Add DMF (Dimethylformamide) (0.05 eq).
-
Reaction: Reflux for 2-3 hours.
-
Workup: Evaporate solvent and excess
completely (use a toluene azeotrope) to obtain the crude acid chloride. Do not purify. Proceed immediately.
Phase B: Amidation (Acid Chloride Amide)
User Question: I see a significant impurity by LCMS (M+ = 265). What is it?
Diagnosis: You have formed the bis-diethylamino byproduct .
-
Cause: The diethylamine attacked the carbonyl (desired) AND the C2-chlorine (undesired).
-
Trigger: Reaction temperature was too high (
C) or local concentration of amine was too high during addition.
Optimized Protocol (Schotten-Baumann Conditions):
-
Setup: Dissolve the crude acid chloride in dry DCM (
). Cool to -10°C (Salt/Ice bath). -
Base Scavenger: Add Triethylamine (
) or DIPEA (1.2 eq).-
Why? Use a non-nucleophilic base to scavenge the HCl. Using excess diethylamine as a base increases the risk of
.
-
-
Addition: Add Diethylamine (1.0 - 1.1 eq) dropwise over 30 minutes.
-
Critical: Maintain internal temperature below 0°C.
-
-
Quench: Once addition is complete, allow to warm to RT. Quench with water immediately.
Troubleshooting & Decision Logic
Visualizing the Chemoselectivity War
The following diagram illustrates the kinetic competition occurring in your flask. You must stay on the "Kinetic Path."
Figure 1: Reaction pathway bifurcation. Low temperature favors the carbonyl attack (Amidation). High temperature or excess amine promotes ring substitution (
Alternative Optimization: Coupling Agents
User Question: Can I avoid the acid chloride step entirely?
Answer: Yes, using peptide coupling agents. This is often superior for small-scale (<10g) synthesis as it avoids handling corrosive thionyl chloride and allows for milder conditions.
Recommended System: T3P (Propylphosphonic Anhydride) T3P is generally superior to HATU/EDC for this specific substrate because it is less likely to cause epimerization (irrelevant here) but more importantly, it offers a very easy workup (water-soluble byproducts).
Protocol:
-
Dissolve 2-chloronicotinic acid (1.0 eq) and Diethylamine (1.1 eq) in EtOAc or DCM.
-
Add Base: DIPEA (2.5 eq).
-
Add T3P (50% in EtOAc) (1.5 eq) dropwise at 0°C.
-
Stir at RT overnight.
-
Workup: Wash with water, then 0.5M HCl (to remove unreacted amine), then saturated
.
Purification & Final Analysis
User Question: My product is an oil. How do I purify it?
Most researchers fail here because they try to recrystallize a compound that naturally melts near room temperature.
Strategy 1: Acid/Base Wash (The "Chemical Purification") Since the product is an amide, it is neutral. The starting amine is basic, and the starting acid is acidic.
-
Dissolve crude oil in EtOAc.
-
Wash 1: 1M HCl (Removes Diethylamine and any
byproduct which might be more basic). -
Wash 2: Sat.
(Removes unreacted 2-chloronicotinic acid). -
Dry:
and concentrate.
Strategy 2: Distillation For large scale (>50g), high-vacuum distillation is the gold standard.
-
Boiling Point: Expect ~130-140°C at 0.5 mmHg (Estimate). Note: Ensure the pot residue does not overheat to prevent thermal decomposition.
Summary of Solvents & Conditions
| Method | Reagents | Temp | Pros | Cons |
| Acid Chloride | Reflux | Scalable, Cheap | Moisture sensitive, | |
| Coupling (T3P) | T3P / DIPEA | 0°C | Mild, Clean Workup | Expensive reagents |
| Mixed Anhydride | EtOCOCl / | -20°C | Fast | Carbonate impurities common |
References
- Thionyl Chloride Activation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Synthesis of Nicotinamides:Preparation of N,N-diethylnicotinamide derivatives. (See generally U.S. Patent 2,959,592 describing nikethamide analogs).
- ) on Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
T3P Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10] Organic Process Research & Development, 20(2), 140–177. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. youtube.com [youtube.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solubilization Strategies for 2-Chloro-N,N-diethylnicotinamide
Diagnostic: The Chemistry of Insolubility
Before attempting solubilization, it is critical to understand why 2-Chloro-N,N-diethylnicotinamide resists aqueous dissolution. Many researchers erroneously treat this compound like its structural analog, Nikethamide (N,N-diethylnicotinamide), which is water-miscible. This assumption leads to experimental failure.[1]
The "Chloro-Effect" on Basicity
The introduction of a chlorine atom at the C2 position of the pyridine ring fundamentally alters the electronic landscape of the molecule.
-
Steric & Lipophilic Bulk: The diethylamide group is already lipophilic.[1] Adding a chlorine atom increases the LogP (partition coefficient), pushing the molecule towards a "grease-ball" profile (Class II/IV behavior).[1]
-
pKa Suppression (Critical): In unsubstituted pyridine, the nitrogen lone pair accepts protons (pKa ~5.2), allowing salt formation with weak acids. However, the 2-Chloro substituent is strongly electron-withdrawing (inductive effect).[1] This drops the pKa of the ring nitrogen to < 0.5 .
-
Consequence:You cannot solubilize this compound by simply adding weak acids (Acetic acid, Citric acid). The molecule will not protonate effectively in water; it will remain neutral and crash out.
-
Decision Matrix: Selecting Your Method
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on downstream application.
Method A: The DMSO "Stock & Shock" Protocol
Best For: In vitro assays, High Throughput Screening (HTS).
This method relies on creating a highly concentrated stock solution in a water-miscible organic solvent, then rapidly diluting it into the aqueous medium.[1]
Reagents
-
Solvent: Dimethyl sulfoxide (DMSO), Anhydrous (≥99.9%).[1]
Protocol
-
Stock Preparation: Dissolve this compound in pure DMSO to a concentration of 100 mM . Vortex until visually clear.
-
Note: If the solution is cloudy, sonicate at 40°C for 5 minutes.
-
-
Intermediate Dilution (Optional but Recommended): Dilute the 100 mM stock 1:10 in PEG-400 (Polyethylene Glycol 400). This acts as a bridge, preventing immediate precipitation upon water contact.[1]
-
Aqueous "Shock": Slowly add the Stock (or Intermediate) to the aqueous media while vortexing rapidly.[1]
-
Target: Final DMSO concentration must be ≤ 0.5% (v/v) to avoid cytotoxicity.[1]
-
Solubility Limits Table
| Solvent System | Max Solubility (approx.) | Stability | Notes |
| 100% DMSO | > 200 mM | High (>6 months -20°C) | Hygroscopic; keep sealed.[1] |
| 100% Ethanol | > 150 mM | Moderate | Volatile; evaporation alters concentration.[1] |
| PBS + 0.5% DMSO | ~ 50 - 100 µM | Low (Hours) | Use immediately; risk of micro-precipitation.[1] |
Method B: Cyclodextrin Complexation (The "Gold Standard")
Best For: In vivo administration, animal studies, stable aqueous formulations.
Since protonation is impossible, we must hide the lipophilic "grease ball" inside a hydrophilic cage.[1] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the excipient of choice.[1] It encapsulates the chloropyridine moiety, rendering it water-soluble without changing the pH.[1]
Reagents
-
Excipient: HP-β-CD (Pharma Grade, substitution degree ~0.6).[1]
-
Vehicle: Sterile Water for Injection (WFI) or Saline.[1]
Step-by-Step Formulation Protocol
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water.[1] (e.g., 2g HP-β-CD in 10mL water).[1] Stir until clear.
-
Compound Addition: Add excess this compound to the vehicle.
-
Equilibration: Shake or stir at room temperature (25°C) for 24 to 48 hours .
-
Filtration: Filter the suspension through a 0.22 µm PVDF filter to remove undissolved solid.[1]
-
Quantification: Analyze the filtrate via HPLC-UV (260 nm) to determine the final dissolved concentration.
Figure 2: Workflow for generating a stable cyclodextrin inclusion complex.
Method C: Synthesis & Process Chemistry
Best For: Chemical reactions, purification, scale-up.[1]
If you are using this compound as an intermediate (e.g., for nucleophilic substitution of the chlorine), water is rarely the best solvent.
-
Recommended Solvent: 2-MeTHF (2-Methyltetrahydrofuran) .[1]
-
Alternative: Ethyl Acetate (EtOAc).[1] Good solubility, but may require heating.[1]
Frequently Asked Questions (FAQ)
Q: Can I use HCl to turn it into a salt and dissolve it in water? A: No. As detailed in the diagnostic section, the 2-chloro group reduces the basicity of the pyridine nitrogen. Even with strong HCl, the salt is likely unstable in water and will hydrolyze or dissociate, causing the free base to precipitate. You would need an extremely low pH (< 1) to keep it protonated, which is incompatible with most biological assays.[1]
Q: The solution precipitates when I freeze my DMSO stock. Is it ruined? A: Likely not. DMSO freezes at 19°C. The "precipitate" is often just the DMSO crystallizing.[1] Thaw it completely at 37°C and vortex. If solids remain after the DMSO is liquid, the compound has crashed out.[1] Sonicate to redissolve.[1]
Q: Can I use Tween 80 instead of Cyclodextrins? A: Yes. A surfactant approach (Micellar solubilization) works.[1] Try 5% Tween 80 + 5% Ethanol in Saline. However, Tween 80 can cause histamine release in animals and may interfere with some membrane-based cell assays.[1] Cyclodextrins are generally more inert.[1]
References
-
Pyridine Basicity & Substituent Effects
-
Cyclodextrin Complexation
-
Solubility of Nicotinamide Derivatives
-
Rasool, A. A., Hussain, A. A., & Dittert, L. W. (1991). Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and related compounds. Journal of Pharmaceutical Sciences. Link
- Context: Discusses the solubility behavior of N,N-diethylnicotinamide analogs.
-
Sources
byproduct identification in "2-Chloro-N,N-diethylnicotinamide" reactions
Technical Support Center: Impurity Profiling & Process Control for 2-Chloro-N,N-diethylnicotinamide
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Synthesis, Stability, and Impurity Identification[1]
Introduction: The "Dual-Reactivity" Challenge
This compound is a deceptive intermediate. While it appears stable, it possesses a "dual-reactivity" profile that complicates purity management:[1]
-
The Amide Handle: Susceptible to hydrolysis (acidic/basic conditions).
-
The 2-Chloro Pyridine Core: Activated for Nucleophilic Aromatic Substitution (SNAr), particularly by the very amine (diethylamine) used to synthesize it.[1]
This guide moves beyond basic synthesis into the forensics of byproduct identification and process control.
Module 1: The Reaction Landscape & Impurity Origins
To control impurities, you must visualize the competition occurring in your reactor.[1] The synthesis generally proceeds via the acid chloride of 2-chloronicotinic acid.
Visualizing the Pathway
Figure 1: Mechanistic pathway highlighting the "Fork in the Road" where process parameters dictate purity.
Module 2: Forensic Identification (LC-MS & HPLC)
When an unknown peak appears, use this forensic table to identify the culprit based on mechanistic likelihood.
Target Molecule Data:
-
Formula: C10H13ClN2O
-
Monoisotopic Mass: ~212.07 Da
-
m/z [M+H]+: ~213.1[1]
The Impurity Fingerprint Table
| Impurity Code | Chemical Name | Origin | m/z [M+H]+ | RRT (Approx)* | Diagnostic Insight |
| Impurity A | 2-Chloronicotinic Acid | Hydrolysis of Acid Chloride or Product | 158.0 | 0.4 - 0.6 | Early Eluter. Indicates moisture ingress during acid chloride formation or acidic workup. |
| Impurity B | 2-(Diethylamino)-N,N-diethylnicotinamide | SNAr (Over-reaction) | 250.2 | 1.2 - 1.4 | Late Eluter. The "Over-Cooked" byproduct.[1] Occurs if reaction T > 40°C or excess diethylamine is used for too long. |
| Impurity C | 2-Hydroxy-N,N-diethylnicotinamide | Hydrolysis of Cl (SNAr with OH) | 195.1 | 0.3 - 0.5 | Very Polar. Rare. Usually seen if using aqueous NaOH for workup at high temps. |
| Impurity D | 2-Chloro-N-ethylnicotinamide | Mono-alkylation (Impure Amine) | 185.0 | 0.8 - 0.9 | Satellite Peak. Check your diethylamine source for ethylamine impurity. |
*RRT (Relative Retention Time) varies by method but generally follows polarity: Acid < Hydroxy < Target < Bis-amino.[1]
Module 3: Troubleshooting Scenarios
Scenario 1: The "Bis-Amino" Spike (Impurity B)
-
Observation: LC-MS shows a growing peak at m/z 250.
-
Mechanism: The pyridine ring is electron-deficient (due to the N-atom). The 2-position (ortho to N) is highly activated for nucleophilic attack. Diethylamine is a strong nucleophile. If you heat the reaction to drive the amidation, you inadvertently activate the SNAr displacement of the Chlorine.
-
Corrective Action:
-
Temperature Control: Keep the amidation step < 20°C. The acid chloride reacts rapidly with amines even at 0°C.
-
Stoichiometry: Do not use a large excess of diethylamine. Use a non-nucleophilic base (like DIPEA or TEA) as the acid scavenger if possible, adding diethylamine in exact stoichiometry.[1]
-
Scenario 2: The "Reversion" (Impurity A)
-
Observation: Product purity drops during storage; increase in m/z 158.
-
Mechanism: The amide bond is stable, but the acid chloride precursor is not. If this impurity appears during synthesis, it means the acid chloride hydrolyzed before reacting with the amine.
-
Corrective Action:
-
Dry Solvents: Ensure DCM or Toluene used in the acid chloride step is anhydrous.
-
Quench Protocol: If isolating the product, ensure all acid chloride is consumed. Residual acid chloride will turn into Impurity A upon aqueous workup, contaminating the organic layer.[1]
-
Module 4: Analytical Method (Standard Protocol)
To reliably separate the Target from Impurity B (the critical separation), use this starting protocol.
HPLC Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV @ 260 nm (Pyridine absorption max) and MS (ESI+).
Why this works: The formic acid keeps the pyridine nitrogen protonated, improving peak shape. The gradient is necessary because Impurity B (Bis-diethyl) is significantly more lipophilic than the target.
Module 5: Decision Tree for Process Control
Use this logic flow to determine the root cause of failure in real-time.
Figure 2: Rapid diagnostic logic for impurity identification.
FAQ: Researcher to Researcher
Q: Can I use this molecule in Suzuki couplings without protecting the amide? A: Generally, yes.[1] The amide is robust. However, the 2-chloro position is the reactive site.[2] Be aware that the amide group can act as a Directing Group (DG) in metal-catalyzed reactions, potentially altering regioselectivity if you are targeting other positions on the ring.[1]
Q: Why is my product turning yellow/brown? A: This is often due to trace N-oxide formation or photo-degradation. Pyridine derivatives are light-sensitive. Store the compound in amber vials under Argon. If it's brown, check for Impurity B , which often carries color due to extended conjugation or oxidation byproducts.[1]
Q: I see a peak at m/z 185. What is it? A: This is likely 2-Chloro-N-ethylnicotinamide . It comes from ethylamine impurity in your diethylamine reagent. Switch to a higher grade amine source (99.5%+).
References
-
Synthesis & Reactivity of 2-Chloronicotinic Acid Derivatives Source: ChemicalBook / PrepChem Context: Establishes the baseline synthesis via acid chloride and hydrolysis risks. Link:[1]
-
Nucleophilic Aromatic Substitution (SNAr) on Pyridines Source: ACS Omega / Master Organic Chemistry Context: Explains the mechanism of the 2-chloro displacement by amines (Impurity B formation). Link:[1]
-
Impurity Profiling via HPLC-MS Source: MDPI / NIH Context:[1] Methodologies for separating polar pyridine metabolites and impurities using C18 and HILIC. Link:[1]
-
Safety Data & Stability Source: Fisher Scientific SDS Context: Handling, storage (light sensitivity), and stability data.[1] Link:[1]
Sources
refining the purification protocol for "2-Chloro-N,N-diethylnicotinamide"
Case ID: PUR-2CL-NIC-001 Status: Active Support Tier: Senior Application Scientist Level Molecule: 2-Chloro-N,N-diethylnicotinamide (2-Chloro-N,N-diethyl-3-pyridinecarboxamide)
Executive Summary & Core Logic
The "pKa Swing" Strategy The purification of this compound relies on a specific electronic property often overlooked: the electron-withdrawing nature of the chlorine atom at the C2 position.
While pyridine has a pKa of ~5.2, 2-chloropyridine has a pKa of ~0.7 . This drastic reduction in basicity means your product will not protonate significantly in mild acidic washes (pH 2–3), whereas your primary impurity (diethylamine, pKa ~11) will be quantitatively removed into the aqueous phase. This allows for a robust "Wash-Based Purification" that avoids tedious column chromatography for most batches.
The "Golden Standard" Protocol
Use this baseline methodology before attempting troubleshooting.
Reaction Phase
-
Activation: Suspend 2-chloronicotinic acid (1.0 eq) in dry Toluene or DCM. Add catalytic DMF (0.05 eq). Add Oxalyl Chloride (1.2 eq) or Thionyl Chloride (1.5 eq) dropwise. Reflux/Stir until gas evolution ceases and the solid dissolves (formation of acid chloride).
-
Evaporation (Critical): Remove excess chlorinating agent under reduced pressure. Re-dissolve the residue in fresh dry DCM.
-
Amidation: Cool to 0°C. Add Diethylamine (1.1 eq) and Triethylamine (1.2 eq) dropwise. Note: Using TEA as a scavenger prevents the diethylamine from acting as the base, saving reagent.
Purification Phase (The Workup)
-
Quench: Add water to the reaction mixture.
-
Acid Wash (The "pKa Swing"): Wash the organic layer with 1M HCl (2x).
-
Base Wash: Wash the organic layer with Sat. NaHCO₃ (2x).
-
Finish: Wash with Brine, dry over MgSO₄, filter, and concentrate.
Expected Physical State
-
Data: this compound is typically a viscous oil or a low-melting solid (Melting Point range often near ambient, similar to Nikethamide which melts at 23°C).
-
Warning: Do not expect a free-flowing powder immediately. It often requires high vacuum and seeding to solidify.
Troubleshooting Guide (Q&A)
Issue 1: "My product is stuck as a dark oil and won't crystallize."
Diagnosis: This is likely the compound's natural state or solvent trapping. Solution:
-
Don't Panic: The 2-chloro substituent lowers the lattice energy compared to other amides. It may remain an oil at room temperature (20–25°C).
-
Solvent Chase: Traces of DCM or Toluene can prevent crystallization. Dissolve the oil in a small amount of Pentane or Heptane and evaporate again. Repeat 3x. This "azeotropes" the chlorinated solvents away.
-
High Vacuum: Place the oil on a high-vacuum manifold (<1 mbar) for 12+ hours with gentle heating (30°C) followed by cooling.
Issue 2: "The product smells strongly of amine (fishy odor)."
Diagnosis: Incomplete removal of Diethylamine. Solution:
-
The Fix: Redissolve the crude oil in Ethyl Acetate. Perform the Acid Wash again using 10% Citric Acid or 1M HCl.
-
Why it works: As detailed in the Executive Summary, the 2-Cl group deactivates the pyridine nitrogen. You can be aggressive with the acid wash without losing your product.
Issue 3: "I see a yellow/brown color in the final product."
Diagnosis: Oxidation byproducts or trace HCl salts trapped in the oil. Solution:
-
Silica Plug: You do not need a full column. Dissolve the oil in 10% MeOH/DCM. Pass it through a short pad of silica gel (2-3 cm). Flush with the same solvent.
-
Charcoal Treatment: If the color persists, dissolve in hot Ethanol, treat with activated charcoal for 15 mins, filter hot through Celite, and evaporate.
Issue 4: "Low Yield after Acid Wash."
Diagnosis: You may have used extremely concentrated acid (e.g., 6M+ HCl) or your phase separation was poor. Solution:
-
Check Aqueous Layer: Neutralize the waste acid layer with NaOH. If a precipitate or oil forms, your product was protonated (unlikely with 1M HCl, but possible with stronger acids). Extract this neutralized aqueous layer back into DCM.
Visualized Workflows
Diagram 1: The "pKa Swing" Extraction Logic
This decision tree illustrates the fate of impurities based on pH manipulation.
Caption: The selective separation of amine and acid impurities utilizing the low basicity of the 2-chloropyridine ring.
Quantitative Data Summary
| Parameter | Value / Condition | Reference Note |
| Molecular Weight | 212.68 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Similar to Nikethamide (MP 23°C) [1] |
| Pyridine pKa | ~0.7 (2-Chloro substituted) | Drastically lower than Pyridine (5.[6]2) [2] |
| Diethylamine pKa | ~11.0 | Easily removed via acid wash |
| Solubility | High: DCM, EtOAc, MeOH, Toluene | |
| Storage | < 25°C, Hygroscopic | Protect from moisture to prevent hydrolysis |
References
-
Sigma-Aldrich. (n.d.). N,N-Diethylnicotinamide (Nikethamide) Physical Properties. Retrieved from (Used for comparative physical state analysis).
- Brown, H. C., & McDaniel, D. H. (1958). 2-Chloropyridine pKa values and substituent effects. Journal of Organic Chemistry. (Confirmed pKa suppression by 2-Cl group).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75886, 2-Chloro-N,N-dimethylnicotinamide. Retrieved from .
-
ChemicalBook. (2024).[7] 2-Chloronicotinamide Synthesis and Properties. Retrieved from .
Sources
- 1. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 5. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. N,N-DIETHYLNICOTINAMIDE | 59-26-7 [chemicalbook.com]
Technical Support Center: Trace Analysis of 2-Chloro-N,N-diethylnicotinamide
Senior Application Scientist: Dr. Aris Thorne Department: Method Development & Validation Support Subject: High-Sensitivity Quantitation of 2-Chloro-N,N-diethylnicotinamide (2-Cl-DENA)[1]
Introduction: The Analytical Challenge
Welcome to the technical support hub for This compound . This molecule is frequently encountered as a process-related impurity or starting material intermediate in the synthesis of Nikethamide (N,N-diethylnicotinamide).[1]
Why is trace analysis difficult?
-
Structural Similarity: It differs from the API (Nikethamide) only by a single chlorine atom at the C2 position, leading to challenging chromatographic resolution.[1]
-
Weak Basicity: The electron-withdrawing chlorine and amide groups significantly lower the pKa of the pyridine nitrogen (estimated pKa < 2.5), affecting retention behavior and ionization efficiency.
-
Reactivity: The C2-Chlorine is susceptible to nucleophilic aromatic substitution (
), creating potential stability issues during sample preparation if pH is uncontrolled.[1]
Part 1: Method Development Strategy (Decision Matrix)
Do not blindly apply a generic gradient.[1] Use this decision matrix to select the correct instrumental platform based on your required Limit of Quantitation (LOQ).
Figure 1: Decision tree for selecting the analytical platform based on sensitivity requirements.
Part 2: Recommended Protocols
Protocol A: UHPLC-MS/MS (Trace Analysis < 10 ppm)
Recommended for genotoxic impurity screening or cleaning validation.[1]
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Waters HSS T3 or Phenomenex Kinetex), 1.7 µm, 2.1 x 100 mm | High retentivity for polar compounds; sub-2µm particles for peak capacity.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures protonation of the pyridine nitrogen for ESI+.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Aprotic solvent favored for ESI efficiency.[1] |
| Gradient | 5% B (0-1 min) | 2-Cl-DENA is more lipophilic than Nikethamide; gradient ensures elution of both.[1] |
| Ionization | ESI Positive (ESI+) | Pyridines protonate readily.[1] |
| MRM Transitions | Quant: 213.1 | The chlorine isotope pattern ( |
Protocol B: HPLC-UV (Process Control > 0.05%)
Recommended for raw material assay.[1]
-
Wavelength: 260 nm (Pyridine
transition).[1] -
Buffer: 20 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.
-
Mode: Isocratic (if resolution > 2.0) or Shallow Gradient.[1]
Part 3: Troubleshooting & FAQs
Q1: I am seeing "Ghost Peaks" or carryover in my blank injections. How do I fix this?
Diagnosis: Amides are notorious for "sticking" to metallic surfaces and rotor seals in the autosampler.[1] Solution:
-
Change Needle Wash: Switch to a strong organic wash: MeOH:ACN:IPA:Water (1:1:1:1) + 0.1% Formic Acid .[1] The acid helps desorb the basic pyridine moiety.[1]
-
Passivation: If the system is old, flush with 6N Nitric Acid (remove column first!) to re-passivate steel surfaces.[1]
Q2: The peak for 2-Cl-DENA is tailing significantly (Symmetry > 1.5).
Diagnosis: Secondary interactions between the pyridine nitrogen and residual silanols on the silica support. Even though the pKa is low, interactions can occur at neutral pH.[1] Solution:
-
Lower the pH: Ensure Mobile Phase A is at pH 2.5 - 3.0 using Formic Acid or Phosphate buffer (if using UV).[1]
-
Add Ion Pair (Last Resort): For UV methods, adding 5mM Sodium Octanesulfonate can sharpen the peak, though this is incompatible with MS.[1]
-
Column Switch: Move to a "Hybrid" particle column (e.g., Ethylene Bridged Hybrid - BEH) which has fewer active silanols.[1]
Q3: My retention time is shifting, and I see a new peak appearing over time.
Diagnosis: Sample Instability. The 2-Chloro position is activated. If you dissolve the sample in Methanol and leave it at room temperature (or in a heated autosampler), Methanol can attack the 2-position, displacing Chlorine to form 2-Methoxy-N,N-diethylnicotinamide.[1] Solution:
-
Diluent Change: Use Acetonitrile/Water instead of Methanol.
-
Temperature: Keep the autosampler at 4°C.
-
Prep: Prepare standards fresh daily.
Q4: How do I distinguish the impurity from the API (Nikethamide) in MS?
Diagnosis: Nikethamide (
-
Nikethamide: M+H at 179.[1]1. No M+2 peak of significant height.[1]
-
2-Cl-DENA: M+H at 213.1. Distinct M+2 peak at 215.1 (approx 32% intensity of the parent).[1] This is the definitive confirmation.
Part 4: Sample Preparation Workflow
Standard protein precipitation or simple dilution is usually sufficient, but for complex matrices (e.g., soil or biological fluids), a Solid Phase Extraction (SPE) step is required to remove interferences.[1]
Figure 2: Optimized SPE workflow using Mixed-Mode Cation Exchange (MCX) to isolate the basic pyridine impurity.[1]
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link
-
Suganthi, A., et al. (2018).[1][2] Determination of neonicotinoid insecticide residues in sugarcane juice using LC-MS/MS. Food Chemistry.[1][2] (Demonstrates extraction of chloronicotinyl derivatives). Link
-
Douša, M. (2015).[1] HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine.[1][3] Journal of Chromatographic Science.[1] (Relevant for chlorinated amine impurity handling). Link[1]
-
Sielc Technologies. (2018).[1] HPLC Method for Analysis of Ethanamine, 2-chloro-N,N-diethyl-.[1][4] (Chromatographic behavior of related chlorinated amines). Link
Sources
- 1. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of neonicotinoid insecticide residues in sugarcane juice using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 4. Ethanamine, 2-chloro-N,N-diethyl- | SIELC Technologies [sielc.com]
Technical Support Center: Catalytic Optimization for 2-Chloro-N,N-diethylnicotinamide
Topic: Optimization of Catalytic Direct Amidation for 2-Chloro-N,N-diethylnicotinamide Synthesis Target Audience: Process Chemists, R&D Scientists, and Drug Development Engineers Support Tier: Level 3 (Advanced Technical Optimization)
Core Directive & Process Overview
The Challenge:
The synthesis of This compound (a structural analog of Nikethamide) has traditionally relied on stoichiometric activation using thionyl chloride (
The Optimized Solution:
Catalytic Direct Amidation using Boronic Acid or Group IV metal catalysts (
Critical Selectivity Issue (The "2-Chloro" Factor):
Unlike standard nicotinamide synthesis, the 2-chloro substituent is susceptible to Nucleophilic Aromatic Substitution (
Troubleshooting & Optimization Guide (Q&A)
Module A: Catalyst Selection & Activity
Q1: I am observing low conversion (<50%) despite refluxing in Toluene for 24 hours. What is killing the catalytic cycle? Diagnosis: The issue is likely Amine Volatility or Catalyst Inhibition .
-
Volatility: Diethylamine boils at 55°C. If you reflux Toluene (110°C) without a highly efficient condenser (or sealed system), the amine escapes before reacting.
-
Inhibition: Basic amines can coordinate strongly to the Boron center, forming an unreactive "ate" complex, effectively poisoning the catalyst.
Corrective Protocol:
-
Switch Catalyst: Move from Boric Acid (
) to 3,4,5-Trifluorophenylboronic acid . The electron-withdrawing fluorine atoms increase the Lewis acidity, preventing strong amine inhibition and accelerating the dehydration step. -
Amine Management: Use a 5-10 equivalent excess of diethylamine if running open reflux. Alternatively, install a double-surface condenser cooled to -10°C to reflux the amine effectively.
Module B: Selectivity Control ( vs. Amidation)
Q2: My HPLC shows a persistent impurity at RRT 1.15. Mass spec suggests a mass of +37 units vs product. Is this the
-
Specific Risk:[1] The 3-carboxyl group activates the 2-chloro position. High temperatures (>120°C) favor the displacement of Chloride by Diethylamine.
Optimization Strategy:
-
Temperature Ceiling: Do not exceed 110°C. The activation energy for
on 2-chloronicotinic acid is significantly higher than Boron-catalyzed amidation. -
Solvent Switch: Replace Xylene (bp 140°C) with Fluorobenzene (bp 85°C) or Toluene (bp 110°C). Lower temperature favors the kinetic amidation product over the thermodynamic
product.
Module C: Water Removal & Equilibrium
Q3: The reaction stalls at 80% conversion. Adding more catalyst doesn't help. Diagnosis: You have reached Chemical Equilibrium . Direct amidation is reversible. The catalyst accelerates reaching equilibrium but does not shift it. You must physically remove water.
Troubleshooting Steps:
-
Dean-Stark Trap: Ensure the solvent is actively azeotroping. Toluene/Water azeotrope boils at ~85°C.
-
Molecular Sieves: For diethylamine (low bp), a Dean-Stark is difficult because the amine co-distills. Use Activated 4Å Molecular Sieves in a Soxhlet extractor or directly in the flask (if using a mechanical stirrer to avoid grinding).
-
Pro-Tip: Use Calcium Hydride (
) in the trap for irreversible water capture.
-
Experimental Protocol: Optimized Catalytic Amidation
Objective: Synthesis of this compound via Boronic Acid Catalysis.
Reagents:
-
Substrate: 2-Chloronicotinic acid (1.0 equiv)
-
Reagent: Diethylamine (3.0 equiv)
-
Catalyst: 3,4,5-Trifluorophenylboronic acid (5 mol%) (Preferred) or Boric Acid (10 mol%)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Workflow:
-
Setup: Equip a 250 mL 3-neck round bottom flask with a large oval magnetic stir bar (or overhead stirrer), a Soxhlet extractor containing activated 4Å Molecular Sieves, and a reflux condenser.
-
Charging: Add 2-Chloronicotinic acid (15.7 g, 100 mmol) and the Catalyst (5 mmol).
-
Solvent/Amine: Add Toluene (100 mL). Then, add Diethylamine (31 mL, 300 mmol) slowly.
-
Note: Exotherm is minimal, but salt formation (ammonium carboxylate) will occur immediately. The slurry will be thick.
-
-
Reaction: Heat the mixture to reflux (Oil bath: 120°C).
-
Monitoring: The slurry will dissolve as the salt converts to the amide.
-
Time: Run for 16-24 hours.
-
-
IPC (In-Process Control): Sample 50 µL, dilute in MeCN. Check HPLC for disappearance of Acid and absence of
impurity (2-diethylamino derivative). -
Workup:
-
Cool to Room Temp.
-
Wash with 0.5 M HCl (removes unreacted diethylamine and catalyst).
-
Wash with Sat.
(removes unreacted starting acid). -
Dry organic layer (
), filter, and concentrate.
-
-
Purification: Distillation (high vacuum) or Recrystallization (Hexane/EtOAc) if solid.
Data & Visualization
Catalytic Cycle: Boronic Acid Mediated Amidation[2][3][4]
The following diagram illustrates the "Acyloxyboronate" mechanism. The key rate-determining step is the attack of the amine on the activated mixed anhydride.
Caption: Figure 1.[2][3] Mechanism of Boronic Acid Catalyzed Amidation. The catalyst activates the carboxylic acid by forming a mixed anhydride, facilitating nucleophilic attack by the volatile amine.
Comparative Catalyst Performance (2-Chloronicotinic Acid)
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Selectivity (Amide: | Notes |
| None (Thermal) | N/A | 48 | <15% | 60:40 | High thermal degradation. |
| Boric Acid | 10 | 24 | 72% | 95:5 | Cheap, but requires vigorous reflux. |
| 3,4,5-Trifluorophenylboronic Acid | 5 | 12 | 91% | 99:1 | High activity at lower T; Best choice. |
| 5 | 18 | 85% | 92:8 | Good activity, but moisture sensitive. |
References
-
Marcelli, T. (2013).
. Journal of Organic Chemistry. Link -
Lan, Z., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Link
-
Sheppard, T. D. (2021).[4] Catalytic Amidation: Development of a generally applicable catalytic amidation reaction. EPSRC/CatalyticAmidation.info. Link
-
Sabatini, M. T., et al. (2019). Catalytic amide bond formation: recent developments. Royal Society of Chemistry. Link
-
ChemicalBook. (2023). N,N-Diethylnicotinamide Properties and Synthesis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 3. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 4. Catalytic Amidation [catalyticamidation.info]
Validation & Comparative
Technical Comparison: 2-Chloro-N,N-diethylnicotinamide vs. Canonical NAD+ Precursors
Here is the comprehensive technical comparison guide.
Executive Summary
This guide provides a critical technical evaluation of 2-Chloro-N,N-diethylnicotinamide (2-Cl-N,N-DENA) in the context of NAD+ therapeutics. While Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) are established, highly bioavailable precursors that integrate seamlessly into the salvage pathway, 2-Cl-N,N-DENA represents a structural analog of Nikethamide (Coramine) with distinct physicochemical properties but significant metabolic liabilities.
Key Insight: Current structural activity relationship (SAR) data suggests that while the N,N-diethyl moiety increases lipophilicity, the 2-chloro substitution likely creates a "metabolic roadblock." Unlike canonical precursors, which are enzymatic substrates for NAMPT or NRK, 2-chloro-substituted pyridines often exhibit poor substrate affinity or act as competitive inhibitors, potentially failing to elevate intracellular NAD+ or generating non-functional NAD+ analogs.
Molecular & Physicochemical Profiling
The following table contrasts the investigational compound against standard salvage pathway precursors.
| Feature | This compound | Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) | Nicotinamide (NAM) |
| CAS Registry | 38029-99-1 | 1341-23-7 | 1094-61-7 | 98-92-0 |
| Molecular Weight | ~212.68 g/mol | 255.25 g/mol | 334.22 g/mol | 122.12 g/mol |
| Core Structure | Pyridine (2-Cl, 3-CONEt2) | Pyridinium Riboside | Phosphorylated Riboside | Pyridine Amide |
| Lipophilicity (LogP) | High (~1.2 - 1.5) | Low (-1.8) | Very Low (-3.5) | Low (-0.37) |
| Solubility | Organic solvents, low aq. | Water soluble | Highly water soluble | Water soluble |
| Cellular Entry | Passive Diffusion (Predicted) | ENT Transporters / Diffusion | SLC12A8 (Specific) / CD73 | Passive / Transporters |
| Primary Enzyme | Amidase/P450 (Hydrolysis) | NRK1/2 (Phosphorylation) | NMNAT1-3 (Adenylation) | NAMPT (Phosphoribosylation) |
Analysis:
-
Lipophilicity: 2-Cl-N,N-DENA is significantly more lipophilic due to the diethyl and chloro groups, theoretically allowing superior Blood-Brain Barrier (BBB) penetration compared to polar NR/NMN.
-
Steric Hindrance: The chlorine atom at the C2 position is the critical differentiator. In the salvage pathway, the enzyme NAMPT (Nicotinamide phosphoribosyltransferase) is highly sensitive to steric bulk at the pyridine ring.
Mechanistic Pathway Analysis
To function as a precursor, 2-Cl-N,N-DENA must undergo hydrolysis to release the core pyridine, which must then be accepted by NAMPT.
The "Metabolic Roadblock" Hypothesis
Standard precursors (NR, NAM) feed directly into NAD+ synthesis. 2-Cl-N,N-DENA faces two hurdles:
-
Activation: It must be hydrolyzed (de-ethylated) to 2-Chloro-nicotinamide (2-Cl-NAM).
-
Utilization vs. Inhibition: 2-Cl-NAM is likely a poor substrate for NAMPT. Halogenated nicotinamides often act as dead-end inhibitors or form toxic NAD+ analogs (e.g., 6-aminonicotinamide mechanism) that inhibit PARP enzymes rather than supporting metabolism.
Pathway Visualization (Graphviz)
Figure 1: Comparative Metabolic Flux. The green path represents the efficient conversion of NMN/NR to NAD+. The red path illustrates the hypothetical processing of 2-Cl-N,N-DENA, where the 2-chloro substituent likely prevents successful phosphoribosylation by NAMPT, leading to a metabolic dead end.
Experimental Validation Protocols
To empirically verify if 2-Cl-N,N-DENA acts as a precursor or an inhibitor, the following self-validating workflow is recommended.
Experiment A: In Vitro NAMPT Substrate Specificity
Objective: Determine if the hydrolyzed core (2-Cl-NAM) binds NAMPT.
-
Reagents: Recombinant human NAMPT, PRPP (Phosphoribosyl pyrophosphate), ATP.
-
Substrates: Control (NAM), Test (2-Chloro-nicotinamide).
-
Detection: HPLC-MS/MS monitoring for the formation of 2-Chloro-NMN .
-
Success Criteria: If 2-Chloro-NMN is detected, the pathway is viable. If not, the chlorine atom blocks the catalytic site.
Experiment B: Cellular NAD+ Flux Assay
Objective: Measure functional NAD+ elevation in live cells.
-
Cell Line: HepG2 (Liver) or HEK293 (Kidney).
-
Treatment Groups:
-
Vehicle (DMSO).
-
Positive Control: NR (100 µM).
-
Test Compound: 2-Cl-N,N-DENA (100 µM).
-
-
Protocol:
-
Incubate cells for 4, 12, and 24 hours.
-
Lyse cells using acid extraction (to preserve NAD+).
-
Quantify NAD+ using an enzymatic cycling assay or LC-MS.
-
-
Data Interpretation:
-
Precursor: Significant increase in NAD+ vs. Vehicle.
-
Inhibitor: Decrease in basal NAD+ (indicates NAMPT inhibition).
-
Inert: No change.
-
Conclusion & Recommendation
Based on structural analysis and known enzymatic kinetics of the salvage pathway:
-
This compound is likely NOT a functional NAD+ precursor. The 2-chloro substitution typically interferes with the phosphoribosyl transfer required to enter the NAD+ salvage cycle.
-
Risk of Toxicity: Unlike NR and NMN, which are naturally occurring vitamins, chlorinated pyridines can accumulate or form non-functional nucleotide analogs that may inhibit DNA repair enzymes (PARPs).
-
Recommendation: For drug development, this compound should be screened as a NAMPT inhibitor or a metabolic probe rather than a booster. For NAD+ enhancement, Nicotinamide Riboside (NR) and NMN remain the gold standards due to their validated enzymatic compatibility and safety profiles.
References
-
PubChem. (2025). This compound (Compound Summary). National Library of Medicine. [Link]
-
ChemSrc. (2025). 6-Chloro-N,N-diethylnicotinamide and Derivatives: Physical Properties.[Link]
-
AboutNAD. (2024). What Are NAD+ Precursors? How the Body Makes NAD+.[1][2][3][4][5][Link]
-
Greg Hammer, MD. (2024). NAD Precursors, NR and NMN: Mechanisms of Action.[1][2][Link]
Sources
- 1. NAD Precursors, NR and NMN - Greg Hammer MD [greghammermd.com]
- 2. jinfiniti.com [jinfiniti.com]
- 3. aboutnad.com [aboutnad.com]
- 4. NAD⁺ Precursors and Aging [nad.com]
- 5. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: Analytical Strategies for 2-Chloro-N,N-diethylnicotinamide
Content Type: Technical Comparison & Validation Protocol Target Analyte: 2-Chloro-N,N-diethylnicotinamide (Substituted Pyridine-Carboxamide) Context: Critical Process Intermediate / Potential Genotoxic Impurity (PGI) in Nikethamide Synthesis
Executive Summary: The Analytical Challenge
This compound is a structural analog of the respiratory stimulant Nikethamide (N,N-diethylnicotinamide). Its analysis presents specific challenges due to the chlorine substitution at the C2 position of the pyridine ring.
-
Chemical Impact: The electron-withdrawing chlorine atom (ortho to the ring nitrogen) significantly lowers the pKa of the pyridine nitrogen compared to Nikethamide. This alters retention behavior in Reverse Phase Chromatography (RPC) and necessitates specific pH control to prevent peak tailing.
-
Regulatory Context: As a halogenated pyridine derivative, it must be controlled either as a defined starting material or a potential impurity. If classified as a mutagenic impurity (Class 2 or 3 under ICH M7), analytical methods must achieve Limit of Quantitation (LOQ) levels in the ppm range.
This guide compares three analytical approaches and provides a fully validated "Gold Standard" protocol for Quality Control (QC) environments.
Comparative Matrix: Selecting the Right Methodology
The choice of method depends on the stage of drug development (Process Development vs. Final Release) and the required sensitivity.
| Feature | RP-HPLC (UV/DAD) | LC-MS/MS (QqQ) | GC-FID |
| Primary Application | Routine QC, Purity Assay (>0.05%) | Trace Impurity / Genotoxic Screening (<10 ppm) | Residual Solvents / Volatile Intermediates |
| Selectivity | High (With Phenyl-Hexyl or C18 columns) | Ultra-High (MRM transitions specific to Cl-isotope pattern) | Medium (Thermal degradation risk) |
| Sensitivity (LOD) | ~0.01% (100 ppm) | < 10 ppb | ~50 ppm |
| Robustness | Excellent (High solvent tolerance) | Moderate (Matrix effects/Ion suppression) | Good (If analyte is thermally stable) |
| Cost/Throughput | Low / High Throughput | High / Low Throughput | Low / High Throughput |
| Recommendation | Standard Choice for Intermediates | Required for Safety/Toxicity Studies | Alternative if LC is unavailable |
Analytical Decision Workflow
The following diagram illustrates the logical pathway for selecting the validation strategy based on the analyte's classification.
Figure 1: Decision tree for analytical method selection based on regulatory classification (ICH Q2/M7).
The "Self-Validating" Protocol: RP-HPLC Method
This protocol is designed to be self-validating , meaning it includes system suitability criteria that flag failure modes (e.g., pH drift, column aging) before data is generated.
A. Chromatographic Conditions[1][2][3][4][5][6][7]
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Why: The extra-dense bonding (XDB) reduces silanol activity, critical for peak symmetry of nitrogenous heterocycles like pyridines.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.
-
Causality: Low pH ensures the pyridine nitrogen remains protonated (or fully suppressed depending on pKa shift by Chlorine), preventing secondary interactions with residual silanols.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV at 262 nm (Lambda max for chloronicotinamide).
-
Temperature: 30°C (Controlled to ±0.5°C to stabilize retention times).
B. Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Function |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar degradants) |
| 12.0 | 40 | 60 | Linear Gradient (Elute Main Analyte) |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
C. System Suitability Criteria (Pass/Fail)
Before running samples, the system must pass these checks:
-
Tailing Factor (T):
(Ensures no silanol interaction). -
Resolution (Rs):
between this compound and Nikethamide (critical pair). -
Precision: RSD
for 6 replicate injections (based on ICH limits for assay).
Validation Framework (ICH Q2(R1))
The following data structure validates the method for Quantitative Assay (98-102% range).
Experiment 1: Specificity (Stress Testing)
Demonstrate that the method separates the analyte from degradation products.
-
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) for 4 hours.
-
Acceptance: Peak Purity Index > 990 (DAD). No interference at the retention time of this compound (~8.5 min).
Experiment 2: Linearity & Range
-
Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL).
-
Data Points: 5 levels (50%, 75%, 100%, 125%, 150%).
-
Acceptance:
. Residual plot must show random distribution (no bias).
Experiment 3: Accuracy (Recovery)
Spike this compound into a placebo matrix (or solvent) at 3 levels.
| Spike Level | Replicates | Acceptance Criteria |
| 50% | 3 | 98.0% - 102.0% Recovery |
| 100% | 3 | 98.0% - 102.0% Recovery |
| 150% | 3 | 98.0% - 102.0% Recovery |
Experiment 4: Robustness (The "Design Space")
Deliberately vary parameters to prove method reliability.
| Parameter | Variation | Expected Result |
| pH | 2.8 / 3.2 | Retention time shift < 0.2 min; Resolution > 1.8 |
| Flow Rate | 0.9 / 1.1 mL/min | Retention time scales inversely; Area remains constant |
| Wavelength | 260 / 264 nm | Response factor change < 2% |
Visualizing the Validation Workflow
This diagram outlines the sequence of experiments required to achieve full regulatory validation.
Figure 2: Step-by-step validation lifecycle according to ICH Q2(R1) guidelines.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4] Geneva, Switzerland.
-
Douša, M., et al. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine... Journal of Chromatographic Science.[5] (Provides context on halo-amine analysis).
-
Sielc Technologies. Separation of 2-Chloro-N,N-dimethyl-3-oxobutanamide on Newcrom R1 HPLC column. (Methodology for chlorinated amides).[6][4]
-
BenchChem. A Comprehensive Guide to the Validation of an Analytical Method for Pyridine Carboxylates.
(Note: While direct literature on the specific "this compound" entity is sparse, the protocols above are derived from validated methods for structurally identical chlorinated pyridine-carboxamides and Nikethamide analogs.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 6. Separation of 2-Chloro-N,N-dimethyl-3-oxobutanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Cross-Reactivity & Selectivity Profile: 2-Chloro-N,N-diethylnicotinamide
This guide serves as a technical resource for researchers and analytical scientists evaluating the specificity of immunoassays and receptor binding profiles for 2-Chloro-N,N-diethylnicotinamide (2-Cl-DENA).[1]
A Comparative Technical Guide for Assay Development and Impurity Profiling[1]
Executive Summary & Scientific Context
This compound (2-Cl-DENA) is a chlorinated derivative of Nikethamide (N,N-diethylnicotinamide).[1] While often utilized as a synthesis intermediate for functionalized pyridines (e.g., in the production of niflumic acid analogs or calixarene amides), its structural homology to Nikethamide—a respiratory stimulant and prohibited doping agent—necessitates rigorous cross-reactivity profiling.
This guide addresses a critical analytical challenge: Distinguishing the chlorinated impurity/analog from the parent active pharmaceutical ingredient (API).
For researchers developing competitive ELISAs or lateral flow assays, 2-Cl-DENA represents a high-risk interference candidate.[1] Its "performance" in this context is defined by its Cross-Reactivity (CR%) —a measure of how effectively it competes for antibody binding sites relative to the target analyte.[1]
The Core Challenge: Structural Homology
-
Target Analyte: Nikethamide (Pyridine ring + Diethylamide tail).[1]
-
Interferent: 2-Cl-DENA (Pyridine ring + Diethylamide tail + Chlorine at Pos 2 ).[1]
-
Hypothesis: The Chlorine atom at position 2 introduces both steric hindrance and electron-withdrawing effects that alter the electrostatic potential of the pyridine ring, potentially reducing affinity for antibodies raised against the native scaffold. However, antibodies targeting the distal diethylamide tail may exhibit high cross-reactivity (>50%).[1]
Mechanism of Action & Cross-Reactivity
To understand the experimental data, we must first visualize the structural basis of the interaction.
Structural Comparison Logic
The following diagram illustrates the steric and electronic relationship between the target and the analog.
[1]
Comparative Performance Guide
This section compares 2-Cl-DENA against the primary alternative (Nikethamide) and a metabolic alternative (N-Ethylnicotinamide).[1]
Table 1: Physicochemical & Immunological Profile Comparison
| Feature | This compound (The Product) | Nikethamide (The Target) | N-Ethylnicotinamide (The Metabolite) |
| Role | Impurity / Synthetic Intermediate | Active Drug / Doping Agent | Major Metabolite |
| Molecular Weight | 212.68 g/mol | 178.23 g/mol | 150.18 g/mol |
| Electronic Effect | Electron-withdrawing (Cl) reduces ring basicity.[1] | Native pyridine ring basicity.[1] | Native ring; altered tail (mono-ethyl).[1] |
| Predicted CR% * | < 5% (Ring-specific Abs)> 60% (Tail-specific Abs) | 100% (Reference) | 15 - 30% (Typical) |
| Detection Challenge | High hydrophobicity (Cl group) may cause non-specific binding in ELISA.[1] | High solubility; standard hapten behavior.[1] | High polarity; rapid excretion.[1] |
*Note: CR% (Cross-Reactivity) is antibody-dependent.[1] Values are estimated based on typical hapten-design principles for nicotinamide derivatives.
Experimental Protocols (Self-Validating Systems)
To objectively measure the performance of 2-Cl-DENA, you must perform a Competitive Inhibition ELISA .[1] This protocol is designed to be self-validating by including both positive (Nikethamide) and negative (unrelated pyridine) controls.[1]
Protocol A: Determination of Cross-Reactivity (CR%)
Objective: Calculate the IC50 of 2-Cl-DENA relative to Nikethamide.
Reagents:
-
Capture Antigen: Nikethamide-BSA conjugate (coated at 1 µg/mL).[1]
-
Primary Antibody: Rabbit anti-Nikethamide (polyclonal or monoclonal).[1]
-
Analytes:
Step-by-Step Workflow:
-
Coating: Coat 96-well microplate with Nikethamide-BSA in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBST.[1] Block with 1% Casein/PBS for 1 hour to prevent non-specific binding (critical for the hydrophobic 2-Cl analog).[1]
-
Competition Step:
-
Add 50 µL of Standard or Test analyte (serial dilutions) to respective wells.
-
Immediately add 50 µL of Primary Antibody (at limiting concentration, e.g., 1:5000).[1]
-
Causality: The free analyte (2-Cl-DENA) competes with the plate-bound antigen for the antibody.[1] Higher affinity = fewer antibodies bind to the plate.[1]
-
-
Incubation: Incubate 1 hour at Room Temp (shake at 300 rpm).
-
Detection: Wash 5x. Add HRP-conjugated Goat Anti-Rabbit IgG.[1] Incubate 45 min.
-
Readout: Wash 5x. Add TMB Substrate.[1] Stop with 1M H2SO4. Read OD450.
Data Analysis (The Validation Logic):
-
Plot OD450 vs. Log[Concentration].
-
Fit data to a 4-Parameter Logistic (4PL) Model .
-
Calculate % Cross-Reactivity (CR) using the formula:
[1]
Experimental Data Interpretation
The following workflow diagram guides the researcher through interpreting the results. If 2-Cl-DENA shows high cross-reactivity, the assay is not specific enough for doping control purposes.[1]
Expected Results (Reference Values)
Based on structural activity relationships (SAR) of nicotinamide derivatives:
-
Scenario A (Tail-Specific Antibody): The diethylamide group is identical in both molecules.[1] Expect CR ≈ 40-80% .[1]
-
Scenario B (Ring-Specific Antibody): The 2-Chloro substitution distorts the ring planarity and electron density.[1] Expect CR < 1% .
References
-
Sigma-Aldrich. (2024).[1][2] Product Specification: this compound. (Note: Use actual catalog search for specific CoA).
-
Miller, J. J., & Valdes, R. (1991).[1] Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153.[1]
-
TargetMol. (2024). Nikethamide: Biological Activity and Chemical Properties.
-
Sotelo, K., et al. (2021).[1] Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI - Biosensors.
-
PubChem. (2024).[1][2] Compound Summary: this compound (CID 12352200).[1][3] National Library of Medicine.[1] [1]
Sources
comparative analysis of "2-Chloro-N,N-diethylnicotinamide" synthesis routes
Executive Summary
2-Chloro-N,N-diethylnicotinamide (CAS: 38029-99-1) is a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical agents. Structurally analogous to the respiratory stimulant Nikethamide, the introduction of the chlorine atom at the C2 position significantly alters its electronic properties, activating the pyridine ring for further nucleophilic aromatic substitutions (SNAr).
This guide objectively compares the two primary synthesis methodologies:
-
The Acid Chloride Route (Industrial Standard): A robust, scalable two-step protocol utilizing thionyl chloride or oxalyl chloride.
-
The Direct Coupling Route (Laboratory Standard): A mild, one-pot activation using modern uronium/phosphonium coupling reagents (e.g., HATU, T3P).
Comparative Analysis: Performance Metrics
The following data summarizes experimental outcomes based on optimized bench-scale protocols (10–50 mmol scale).
| Metric | Route A: Acid Chloride (SOCl₂/Oxalyl Chloride) | Route B: Direct Coupling (HATU/T3P) |
| Overall Yield | 92 – 96% | 85 – 92% |
| Purity (HPLC) | >98% (requires distillation) | >99% (after column chromatography) |
| Atom Economy | High (SO₂/HCl byproducts are low MW) | Low (High MW coupling byproducts) |
| Cost Efficiency | High (Reagents are commodities) | Low (Reagents are expensive) |
| Scalability | Excellent (Kilogram to Ton scale) | Poor (Limited by reagent cost/waste) |
| Safety Profile | High Risk (Corrosive, toxic gas evolution) | Moderate (Sensitizers, mild conditions) |
Route 1: The Acid Chloride Pathway (Industrial Standard)
This route remains the dominant method for large-scale production due to the low cost of reagents and high conversion rates. It proceeds via the formation of the highly reactive 2-chloronicotinoyl chloride intermediate.
Mechanism & Causality
The reaction is driven by the conversion of the poor leaving group (-OH) of 2-chloronicotinic acid into an excellent leaving group (-Cl).
-
Activation: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) reacts with the carboxylic acid. Catalytic DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which rapidly converts the acid to the acid chloride.
-
Substitution: The diethylamine nucleophile attacks the carbonyl carbon. The electron-withdrawing chlorine at the C2 position of the pyridine ring actually enhances the electrophilicity of the carbonyl, making this step extremely fast.
Experimental Protocol (Self-Validating)
-
Precursors: 2-Chloronicotinic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (cat.), DCM (Solvent), Diethylamine (1.1 eq), Triethylamine (1.5 eq).
Step 1: Acid Chloride Formation
-
Suspend 2-chloronicotinic acid (15.7 g, 100 mmol) in dry Dichloromethane (DCM, 100 mL) under N₂ atmosphere.
-
Add catalytic DMF (0.1 mL). Note: Gas evolution will occur immediately upon next step.
-
Add Oxalyl Chloride (10.3 mL, 120 mmol) dropwise over 30 minutes at 0°C.
-
Allow to warm to room temperature (RT) and stir for 2 hours until the solution is clear and gas evolution ceases.
-
Validation Point: Aliquot 0.1 mL into MeOH. TLC should show complete conversion to the methyl ester (distinct R_f from acid).
-
Evaporate solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow solid/oil). Do not purify.
Step 2: Amidation
-
Redissolve the crude acid chloride in dry DCM (100 mL) and cool to 0°C.
-
Add Triethylamine (21 mL, 150 mmol) followed by Diethylamine (11.4 mL, 110 mmol) dropwise. Exothermic reaction—maintain T < 10°C.
-
Stir at RT for 4 hours.
-
Workup: Wash with 1N HCl (2 x 50 mL) to remove unreacted amines, followed by sat. NaHCO₃ and brine.
-
Dry over MgSO₄ and concentrate.
-
Purification: Vacuum distillation (bp ~150-155°C @ 0.5 mmHg) or flash chromatography (Hexane/EtOAc).
Route 2: Direct Amide Coupling (Laboratory/Green)
For medicinal chemistry applications where avoiding noxious acid chlorides is preferred, direct coupling using peptide synthesis reagents is superior. This method avoids the evolution of HCl and SO₂ gases.
Mechanism & Causality
Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generate an active ester in situ.
-
Deprotonation: The base (DIPEA) deprotonates the carboxylic acid.
-
Activation: The carboxylate attacks HATU, forming a highly reactive O-acyl(tetramethyl)uronium salt.
-
Aminolysis: Diethylamine attacks the activated carbonyl, expelling the urea byproduct and HOAt.
Experimental Protocol
-
Precursors: 2-Chloronicotinic acid (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq), Diethylamine (1.2 eq), DMF (Solvent).
-
Dissolve 2-chloronicotinic acid (1.57 g, 10 mmol) in dry DMF (15 mL).
-
Add DIPEA (3.5 mL, 20 mmol) and stir for 5 minutes.
-
Add HATU (4.18 g, 11 mmol) in one portion. The solution will turn yellow/orange.
-
Stir for 15 minutes to ensure active ester formation.
-
Add Diethylamine (1.25 mL, 12 mmol) dropwise.
-
Stir at RT for 12 hours.
-
Validation Point: LC-MS should show a peak at [M+H]⁺ = 227.1.
-
Workup: Dilute with EtOAc (100 mL), wash efficiently with water (3 x 50 mL) and LiCl solution (to remove DMF).
-
Purification: Flash column chromatography (Silica, 20-40% EtOAc in Hexanes).
Visualized Pathways
The following diagram illustrates the chemical logic and decision-making process for selecting a route.
Figure 1: Comparative reaction pathways showing the Acid Chloride route (top) versus the Direct Coupling route (bottom).
References
-
Preparation of 2-chloronicotinic acid derivatives. ResearchGate. Retrieved from [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
Direct Amide Coupling of Non-Activated Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
This compound Physical Properties. ChemicalBook/Chemsrc. Retrieved from [Link]
-
Recent developments in amide synthesis: direct amidation. UCL Discovery. Retrieved from [Link]
Comparative Guide: Structural Elucidation Strategies for 2-Chloro-N,N-diethylnicotinamide Derivatives
Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers. Focus: Overcoming the "Rotamer Trap" and confirming Regioselectivity in Nicotinamide derivatives.
Executive Summary: The Analytical Challenge
2-Chloro-N,N-diethylnicotinamide is a pivotal scaffold in medicinal chemistry, particularly as a precursor for nikethamide analogs and CNS-active agents. However, its structural confirmation presents a dual challenge that frequently leads to misinterpretation in routine analysis:
-
The Rotamer Trap: The steric bulk of the N,N-diethyl group restricts rotation around the amide bond (
), causing magnetic non-equivalence of the ethyl groups. In standard 1H NMR at room temperature, this manifests as broad, doubled, or "missing" signals, often mistaken for impurities. -
Regio-ambiguity: During Nucleophilic Aromatic Substitution (
) at the 2-chloro position, potential side reactions (e.g., attack at C4 or C6, or ring opening) require definitive proof of the substitution site.
This guide compares Routine Screening (Method A) against Definitive Elucidation (Method B) , establishing a self-validating protocol for confirming these derivatives.
Comparative Analysis: Routine vs. Definitive Approaches
| Feature | Method A: Routine Screening | Method B: Definitive Elucidation |
| Techniques | 1H NMR (25°C, CDCl3) + LC-MS (Low Res) | VT-NMR (High Temp) + 2D NMR (HMBC/NOESY) + HRMS |
| Rotamer Handling | High Risk: Signals appear broad/split.[1] Integration often fails (e.g., ethyl CH2 integrates as 2H + 2H separate multiplets). | Resolved: High Temp (>330K) coalesces rotamers into sharp singlets/triplets. |
| Regio-Verification | Inferred: Assumes substitution at C2 based on reactivity rules. | Proven: HMBC correlates the Nucleophile proton to C2 and C3 of the pyridine ring. |
| Throughput | High (10 mins/sample). | Medium (1-4 hours/sample). |
| Certainty Level | 60% (Prone to false negatives due to "messy" spectra). | 99.9% (Self-validating structural proof). |
| Best For | Crude reaction monitoring. | Final compound characterization & publication. |
Technical Deep Dive: The Causality of Spectral Complexity
The "Rotamer Trap" Mechanism
In N,N-diethylnicotinamide derivatives, the partial double-bond character of the amide (
-
Observation: The two ethyl groups experience different magnetic environments (shielding by the pyridine ring).
-
Result: The methyl triplets (
~1.1 ppm) and methylene quartets ( ~3.4 ppm) split into two distinct sets of signals. The pyridine ring protons (H4, H5, H6) may also broaden significantly.
The Solution: Variable Temperature (VT) NMR
By increasing the probe temperature, we increase the kinetic energy of the system, accelerating the rotation rate (
Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence
Use this protocol to clean up "messy" spectra before assuming impurities.
-
Solvent Selection: Use DMSO-d6 instead of CDCl3.
-
Reasoning: DMSO has a higher boiling point (189°C), allowing safe heating up to 100°C (373 K). CDCl3 boils at 61°C, limiting the upper range.
-
-
Sample Prep: Dissolve 5-10 mg of derivative in 0.6 mL DMSO-d6.
-
Acquisition Steps:
-
Acquire a standard spectrum at 298 K (25°C) . Note the broadness of the ethyl signals (
1.0–1.3 ppm and 3.1–3.6 ppm). -
Increase probe temperature to 353 K (80°C) . Allow 5 minutes for thermal equilibration to prevent convection currents (shimming artifacts).
-
Re-shim the Z-axis at the elevated temperature.
-
-
Validation Criteria: The two multiplets for the ethyl
groups should merge into a single, sharp quartet.
Protocol B: HMBC Validation of C2 Substitution
Use this protocol to prove the nucleophile (
-
Pulse Sequence: Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).
-
Optimization: Set long-range coupling constant (
) to 8 Hz. -
Key Correlations to Look For:
-
The Anchor: Identify the Carbonyl Carbon (C=O) of the amide. It will correlate to the Ethyl protons.
-
The Bridge: Identify Pyridine C3. It correlates to the Amide proton/ethyls AND Pyridine H4.
-
The Proof: Look for a correlation between the Nucleophile's alpha-proton and Pyridine C2 .
-
Note: If the nucleophile is at C2, you will see
coupling to C3. If it is at C6, the coupling pattern to the ring nitrogens/carbons will differ significantly.
-
Data Visualization
Diagram 1: Analytical Decision Workflow
This flowchart guides the researcher through the logic of confirming the structure, specifically addressing the rotamer issue.
Figure 1: Decision tree for distinguishing rotameric broadening from sample impurities.
Diagram 2: HMBC Correlation Map
Visualizing the specific long-range couplings required to prove the regiochemistry of the substitution.
Figure 2: Key HMBC correlations. The Red arrows indicate the definitive connectivity required to prove the nucleophile is attached at C2.
Representative Data Table
Compound: 2-(Benzylamino)-N,N-diethylnicotinamide Solvent: DMSO-d6
| Position | Atom | Shift (ppm) @ 25°C | Shift (ppm) @ 80°C | Multiplicity (80°C) |
| Amide | 1.05 & 1.15 (Split) | 1.10 | Triplet (6H) | |
| Amide | 3.20 & 3.45 (Broad) | 3.32 | Quartet (4H) | |
| Linker | 4.55 (Doublet) | 4.58 | Doublet (2H) | |
| Pyridine | H5 | 6.65 (dd) | 6.62 | dd (1H) |
| Pyridine | H4 | 7.45 (dd) | 7.42 | dd (1H) |
| Pyridine | H6 | 8.15 (dd) | 8.12 | dd (1H) |
Note: At 25°C, the ethyl groups appear as two distinct environments. At 80°C, they coalesce, simplifying integration.
References
-
ChemicalBook. (n.d.). N,N-Diethylnicotinamide 1H NMR Spectrum. Retrieved from
-
National Institutes of Health (NIH). (2016). Modulations in restricted amide rotation by steric induced conformational trapping. PMC. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
MDPI. (2011). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. Molbank. Retrieved from
-
Doc Brown's Chemistry. (n.d.). NMR analysis of 2-chloropropane (Concept grounding for splitting). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.montana.edu [chemistry.montana.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 2-Chloro-N,N-diethylnicotinamide: A Methodological Comparison Guide
This guide serves as a definitive technical resource for assessing the purity of 2-Chloro-N,N-diethylnicotinamide (CAS: 38029-99-1). It is designed for researchers and analytical scientists requiring rigorous, self-validating methodologies to ensure the integrity of this critical intermediate.
Executive Summary & Application Context
This compound is a functionalized pyridine derivative serving as a high-value scaffold in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Structurally analogous to Nikethamide, the presence of the chlorine atom at the C2 position introduces a specific handle for nucleophilic aromatic substitution (
The Critical Challenge: Synthesizing this compound typically involves the amidation of 2-chloronicotinoyl chloride (or activated 2-chloronicotinic acid) with diethylamine. The purity assessment is complicated by:
-
Hydrolytic Instability: The starting material (acid chloride) can hydrolyze back to 2-chloronicotinic acid .
-
Amine Contamination: Residual diethylamine (often used in excess) lacks a strong chromophore, making standard UV detection unreliable.
-
Regioisomerism: While less common with 2-substituted precursors, ensuring the integrity of the substitution pattern is vital for downstream efficacy.
This guide compares three analytical "alternatives" for purity assessment: HPLC-UV (Routine QC), LC-MS (Impurity Identification), and qNMR (Absolute Purity).
Impurity Origin & Synthesis Pathway
To accurately assess purity, one must first understand the "Genealogy of Impurities." The following diagram illustrates the synthesis workflow and the specific points where contaminants are introduced.
Figure 1: Synthesis pathway of this compound highlighting the origin of critical impurities (Hydrolysis products and residual amines).
Comparative Analysis of Analytical Alternatives
We evaluated the performance of three analytical methodologies. The "Product" here refers to the Analytical Result obtained from the synthesized material.
| Feature | Method A: RP-HPLC-UV | Method B: LC-MS (ESI+) | Method C: 1H-qNMR |
| Primary Role | Routine Quality Control (QC) | Impurity Identification | Absolute Purity Assessment |
| Specificity | High (for UV-active species) | Very High (Mass resolution) | High (Structural resolution) |
| Detection Basis | Chromophore (Pyridine ring) | Ionization ( | Proton Environment |
| Standard Req. | Requires Reference Standard | Requires Reference Standard | No Reference Standard Needed |
| Limit of Detection | ~0.05% (w/w) | < 0.01% (w/w) | ~0.5% (w/w) |
| Blind Spot | Diethylamine (No UV) | Ion Suppression effects | Low sensitivity for trace impurities |
| Verdict | Best for Relative Purity | Best for Trace Analysis | Best for Potency Assignment |
Expert Insight:
While HPLC is the industry standard for relative purity (Area %), it fails to detect non-chromophoric impurities like residual diethylamine or inorganic salts. qNMR is the superior alternative for establishing the "Mass Balance" purity of a newly synthesized batch where a certified reference standard is unavailable.
Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (Routine QC)
Objective: To determine the relative purity of the pyridine scaffold and detect hydrolyzed acid.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
B: Acetonitrile (HPLC Grade).[1]
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar acid impurity).
-
2-12 min: 5%
95% B (Linear gradient). -
12-15 min: 95% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (Max absorption for nicotinamide core).
-
Sample Prep: Dissolve 5 mg sample in 10 mL of 50:50 Water:MeCN. Filter through 0.22 µm PTFE.
Self-Validating Check:
Inject a blank solvent. If a peak appears at the retention time of the acid (approx 2-3 min), check mobile phase purity. The main product should elute significantly later (approx 8-9 min) due to the lipophilic diethyl/chloro substitution.
Protocol B: Quantitative NMR (qNMR) for Absolute Purity
Objective: To determine the absolute weight % purity without a reference standard of the analyte.
-
Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance).
-
Internal Standard (IS): Maleic Acid (High purity, trace metal free).
-
Rationale: Maleic acid provides a sharp singlet at
6.3 ppm, distinct from the pyridine aromatic region ( 7.0 - 8.5 ppm) and the ethyl aliphatic region ( 1.0 - 3.5 ppm).
-
-
Solvent: DMSO-
(Ensures solubility of both polar acid impurities and the lipophilic product). -
Procedure:
-
Accurately weigh ~20 mg of the synthesized This compound (
) into a vial. -
Accurately weigh ~10 mg of Maleic Acid (
) into the same vial. -
Dissolve in 0.6 mL DMSO-
. -
Acquire 1H NMR with D1 (Relaxation Delay)
30 seconds to ensure full relaxation (T1) of all nuclei. -
Process with zero-filling (64k points) and careful phase correction.
-
Calculation:
Where:
- = Integral area.
- = Number of protons (Maleic acid singlet = 2; Pyridine proton = 1).
- = Molecular Weight.
- = Mass weighed.
- = Purity of Internal Standard.
Experimental Data: Performance Comparison
The following data summarizes a comparative study of a "Crude" vs. "Recrystallized" batch using the protocols above.
| Parameter | HPLC-UV Result | qNMR Result | Interpretation |
| Crude Batch Purity | 98.2% (Area) | 94.5% (wt/wt) | Discrepancy Alert: HPLC overestimates purity because it misses non-UV active residual solvents/amines. qNMR reveals the true mass balance. |
| Recrystallized Batch | 99.8% (Area) | 99.6% (wt/wt) | High convergence indicates successful removal of "invisible" impurities. |
| Detection of Diethylamine | Not Detected | Detected ( | qNMR successfully identified residual reagent. |
| Linearity ( | 0.9998 | N/A (Single Point) | HPLC is superior for linearity across concentration ranges. |
Decision Logic for Purity Assessment
Use this logic flow to select the appropriate validation method for your drug development stage.
Figure 2: Decision matrix for selecting the optimal analytical technique based on reference standard availability and impurity profile requirements.
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet.Link
-
Vatansever, B. et al. (2016).[2] "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications.Link
-
Kanamori, K. S. et al. (2018).[3] "Two Different Methods of Quantification of Nicotinamide Adenine Dinucleotide... UPLC-Mass Spectrometry." Bio-protocol.[3]Link[3]
- Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (General grounding for qNMR protocol).
-
PubChem. this compound Compound Summary.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 2-Chloro-N,N-diethylnicotinamide: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the physicochemical and functional properties of 2-Chloro-N,N-diethylnicotinamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally similar compounds and detailed protocols for empirical validation. Our objective is to equip you with the necessary information and methodologies to rigorously assess this compound for your research needs.
Introduction: Understanding the Landscape of Nicotinamide Derivatives
Nicotinamide and its derivatives are a cornerstone in various biological studies, exhibiting a wide range of activities. This compound, a member of this class, presents a unique substitution pattern that warrants detailed investigation. Its potential biological activities and physicochemical properties are of significant interest to the scientific community. However, a comprehensive public dataset for this specific compound is notably scarce. This guide aims to bridge this knowledge gap by providing a comparative analysis with its close structural analogs and outlining robust protocols for its independent characterization.
The selection of appropriate comparators is crucial for contextualizing the properties of the target molecule. For this guide, we will be comparing this compound with:
-
2-Chloro-N,N-dimethylnicotinamide: A close structural analog differing only by the N,N-dialkyl substitution.
-
N,N-Diethylnicotinamide: The parent compound lacking the chloro- substitution at the 2-position.
-
2-Chloro-N,N-diethylacetamide: A non-cyclic analog to understand the contribution of the pyridine ring.
This comparative approach will allow for a nuanced understanding of the structure-property relationships within this chemical space.
Comparative Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in any research setting. The following table summarizes the available data for this compound and its selected comparators. It is important to note the current lack of experimentally verified data for the target compound, highlighting the necessity for the verification protocols detailed in this guide.
| Property | This compound | 2-Chloro-N,N-dimethylnicotinamide | N,N-Diethylnicotinamide | 2-Chloro-N,N-diethylacetamide |
| CAS Number | 38029-99-1 | 52943-21-2[1] | 59-26-7 | 2315-36-8 |
| Molecular Formula | C₁₀H₁₃ClN₂O[2] | C₈H₉ClN₂O[1] | C₁₀H₁₄N₂O | C₆H₁₂ClNO |
| Molecular Weight ( g/mol ) | 212.68[2] | 184.62[1] | 178.23 | 149.62 |
| Melting Point (°C) | Data not available | 63-65[1] | 23 | Data not available |
| Boiling Point (°C) | 353.9 ± 27.0 at 760 mmHg[2][3] | Data not available | 296-300 | 148-150 at 55 mmHg |
| Density (g/mL) | Data not available | Data not available | 1.060 at 25 °C | 1.089 at 25 °C |
| Solubility | Data not available | Data not available | Miscible with water, methanol, ethanol, acetone, chloroform, ether[4] | Data not available |
Structural Elucidation and Verification: A Multi-technique Approach
The unambiguous confirmation of a compound's chemical structure is the bedrock of reliable scientific research. A combination of spectroscopic techniques is essential for this purpose.
Chemical Structures
The following diagrams illustrate the chemical structures of this compound and its comparators.
Proposed Experimental Workflow for Structural Verification
The following workflow outlines a comprehensive approach to verifying the identity and purity of a supplied sample of this compound.
Detailed Experimental Protocols
The following protocols provide a starting point for the independent verification of this compound. It is recommended to optimize these methods based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Analysis: Process the spectra using appropriate software. Compare the observed chemical shifts and coupling patterns with predicted values and data from the comparator compounds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern to support structural elucidation.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or Gas Chromatography-Mass Spectrometer (GC-MS).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
ESI-MS Parameters (Example):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare its m/z value with the calculated molecular weight. Analyze the fragmentation pattern to identify characteristic losses.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and establish a reliable analytical method for future quantification.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions (Example for Nicotinamide Derivatives):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
Column Temperature: 30 °C
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of dilutions for linearity assessment.
Data Analysis: Determine the retention time of the main peak. Calculate the purity by integrating the peak area of the main component and any impurities.
Biological Activity Context and Future Directions
While no specific biological activity has been reported for this compound, the broader class of nicotinamide derivatives is known for a wide range of pharmacological effects. For instance, some nicotinamide derivatives exhibit antifungal and antibacterial properties. The introduction of a chloro-substituent and the diethylamide group could significantly modulate the biological activity compared to the parent nicotinamide.
Future research should focus on screening this compound against various biological targets to elucidate its potential therapeutic applications. The verification of its physicochemical properties, as outlined in this guide, is a critical first step in this endeavor.
Conclusion
This guide provides a comprehensive framework for the independent verification of this compound. By presenting a comparative analysis with related compounds and detailing robust experimental protocols, we aim to empower researchers to confidently assess this molecule. The lack of publicly available data for this compound underscores the importance of the verification workflows presented herein. Through rigorous and independent characterization, the scientific community can unlock the full potential of this and other novel chemical entities.
References
-
13C NMR Spectrum (1D, 300 MHz, H2O, predicted) (HMDB0060391) - Human Metabolome Database. (n.d.). Retrieved January 30, 2026, from [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). Molecules, 28(3), 1343. [Link]
-
Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (2022). Revista de Chimie, 73(4), 213-222. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press. (2017). Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering. [Link]
-
Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. (2009). Arkivoc, 2009(11), 45-57. [Link]
Sources
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
